1-Chloro-2,5-difluoro-4-iodobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,5-difluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIRZHIXWRVIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679553 | |
| Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097871-23-2 | |
| Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,5-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of the halogenated aromatic compound, 1-Chloro-2,5-difluoro-4-iodobenzene. Intended for professionals in research and development, this document synthesizes available data with established scientific principles to offer a robust resource for the safe handling, application, and characterization of this compound.
Introduction: Understanding the Compound
This compound is a polysubstituted aromatic compound with the chemical formula C₆H₂ClF₂I. Its structure, featuring a benzene ring functionalized with chlorine, fluorine, and iodine atoms, makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The interplay of these different halogens on the aromatic core imparts unique electronic and steric properties that can be exploited in various chemical transformations.
A thorough understanding of its physical properties is paramount for its effective use in a laboratory setting. These properties dictate the conditions required for reactions, purification, and storage, and are critical for ensuring the safety of researchers.
Molecular Structure:
The structure of this compound is depicted below. The strategic placement of the halogen atoms influences the molecule's polarity, reactivity, and intermolecular interactions.
Caption: Molecular structure of this compound.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₂I | - |
| Molecular Weight | 274.44 g/mol | - |
| CAS Number | 1186588-37-3 | - |
| Predicted Melting Point | 60-90 °C | Computational Prediction |
| Predicted Boiling Point | 230-260 °C | Computational Prediction |
| Predicted Density | 2.1-2.3 g/cm³ | Computational Prediction |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) | Computational Prediction & Analogy to similar compounds |
Note on Predicted Values: The predicted values are derived from algorithms that analyze the molecular structure. While these tools provide valuable estimations, experimental verification is crucial for any application where precise physical property data is required.
In-Depth Analysis of Physical Properties
Melting and Boiling Points
The predicted melting and boiling points are relatively high, which is characteristic of aromatic compounds with multiple heavy halogen substituents. The significant molecular weight and the potential for dipole-dipole and van der Waals interactions contribute to the energy required to overcome the intermolecular forces in the solid and liquid states. The presence of iodine, in particular, significantly increases the molecular weight and polarizability, leading to stronger intermolecular forces.
Density
The high predicted density is a direct consequence of the presence of a heavy iodine atom and a chlorine atom on a compact benzene ring. Halogenated aromatic compounds are generally denser than their non-halogenated counterparts, and this trend is amplified with increasing atomic weight of the halogen.
Solubility
As a non-polar to weakly polar molecule, this compound is predicted to be insoluble in polar solvents like water. However, it is expected to exhibit good solubility in a range of non-polar organic solvents. This "like dissolves like" principle is a fundamental concept in predicting solubility. The presence of the halogen atoms also contributes to its solubility in other halogenated solvents.
Experimental Determination of Physical Properties: Methodologies
For researchers requiring precise physical property data, the following standard experimental protocols are recommended.
Workflow for Physical Property Determination
Caption: Workflow for experimental characterization of physical properties.
Melting Point Determination (Capillary Method)
This method relies on observing the temperature at which a small, powdered sample of the compound transitions from a solid to a liquid.
Protocol:
-
Sample Preparation: Ensure the sample is pure and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Boiling Point Determination (Distillation Method)
For a non-volatile solid, determining the boiling point requires a larger sample and is typically performed under reduced pressure to prevent decomposition at high temperatures.
Protocol:
-
Apparatus Setup: Assemble a distillation apparatus.
-
Sample Introduction: Place the compound in the distillation flask.
-
Heating: Heat the sample gently.
-
Observation: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium. This is measured as the temperature of the vapor that is distilling.
-
Pressure Correction: If the boiling point is measured at a pressure other than atmospheric pressure, it must be corrected to the standard pressure of 760 mmHg.
Causality: The boiling point is a measure of the volatility of a substance and is dependent on the strength of intermolecular forces.
Solubility Assessment
A qualitative assessment of solubility in various solvents provides valuable information about the compound's polarity.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: To a small amount of the compound (approx. 10 mg) in a test tube, add the solvent dropwise with agitation.
-
Observation: Observe whether the compound dissolves completely. Solubility is often expressed qualitatively (e.g., soluble, sparingly soluble, insoluble).
Causality: The principle of "like dissolves like" governs solubility. Non-polar compounds dissolve in non-polar solvents, and polar compounds dissolve in polar solvents.
Safety and Handling
As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, compounds of this class can be irritants and may have other health effects upon exposure.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Minimize skin and eye contact. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a compound with significant potential in synthetic chemistry. While experimental data on its physical properties is limited, this guide provides a comprehensive summary of its known attributes and reliable predictions for its key physical characteristics. The outlined experimental methodologies offer a clear path for researchers to determine these properties with precision. By adhering to the safety protocols, scientists can handle this compound responsibly and unlock its potential in their research endeavors.
A Technical Guide to 1-Chloro-2,5-difluoro-4-iodobenzene: A Strategic Building Block in Modern Synthesis
Abstract
This technical guide provides an in-depth analysis of 1-Chloro-2,5-difluoro-4-iodobenzene, a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will dissect its chemical structure to understand the foundational principles governing its reactivity. The guide offers a detailed exploration of its physicochemical properties, spectroscopic signatures, and, most critically, its strategic application in selective cross-coupling reactions. By presenting field-proven protocols and explaining the causality behind experimental choices, this document serves as a practical resource for scientists leveraging this versatile building block in complex molecular engineering.
Introduction and Structural Overview
This compound belongs to the class of polyhalogenated benzene derivatives, which are invaluable synthons in organic chemistry. Its utility is derived from the differential reactivity of the three distinct halogen substituents—iodine, chlorine, and fluorine—attached to the aromatic core. This structural arrangement allows for highly selective, stepwise functionalization, making it a powerful tool for constructing complex molecular architectures found in pharmaceuticals and advanced materials.[1][2][3][4] The primary focus of this guide is to elucidate how the specific placement of these halogens dictates the molecule's synthetic applications, particularly in palladium-catalyzed cross-coupling reactions.
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", pos="1.73,1.0!", fontcolor="#202124"]; F1 [label="F", pos="1.73,-1.0!", fontcolor="#202124"]; F2 [label="F", pos="-1.73,1.0!", fontcolor="#202124"]; I [label="I", pos="-1.73,-1.0!", fontcolor="#202124"]; H1 [label="H", pos="0,2.0!"]; H2 [label="H", pos="0,-2.0!"];
// Position nodes for the benzene ring C1 [pos="0.87,0.5!"]; C2 [pos="0.87,-0.5!"]; C3 [pos="0,-1.0!"]; C4 [pos="-0.87,-0.5!"]; C5 [pos="-0.87,0.5!"]; C6 [pos="0,1.0!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Draw substituent bonds C1 -- Cl; C2 -- F1; C5 -- F2; C4 -- I; C6 -- H1; C3 -- H2;
// Add double bonds (approximated with labels for simplicity in neato) node [shape=none, label=""] n12 [pos="0.87,0!"]; node [shape=none, label=""] n34 [pos="-0.435,-0.75!"]; node [shape=none, label=""] n56 [pos="-0.435,0.75!"]; }
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to successful synthesis. The following table summarizes the key physical and chemical properties of the title compound. Spectroscopic analysis is critical for confirming its identity and purity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₂ClF₂I |
| Molecular Weight | 290.44 g/mol |
| CAS Number | 1187493-53-1 |
| Appearance | Typically a solid at room temperature |
| SMILES | C1=C(C(=C(C=C1Cl)F)I)F |
Note: Physical properties such as melting and boiling points are not widely reported and should be determined experimentally.
Spectroscopic Signatures (Predicted)
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Each signal will appear as a complex multiplet due to coupling with the two fluorine atoms (³J HF and ⁴J HF).
-
¹³C NMR: Six unique signals are expected for the aromatic carbons. The carbon atoms bonded to halogens will exhibit characteristic shifts, with the carbon attached to iodine being significantly upfield. Carbon-fluorine couplings (¹J CF, ²J CF, etc.) will be prominent.
-
¹⁹F NMR: Two distinct signals are anticipated for the two non-equivalent fluorine atoms. These signals will likely show coupling to each other (J FF) and to the adjacent protons (J HF).
-
Mass Spectrometry (MS): The molecular ion peak (M+) will be observed at m/z 290. The isotopic pattern will be characteristic, showing contributions from the chlorine isotopes (³⁵Cl and ³⁷Cl).
The Core Principle: Selective Halogen Reactivity
The paramount value of this compound in synthesis stems from the predictable and highly selective reactivity of its carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy required for this step is inversely proportional to the C-X bond dissociation energy.[5]
Reactivity Hierarchy: C-I > C-Br > C-Cl > C-F
This established trend dictates that the C-I bond is the weakest and most labile, making it the exclusive site of reaction under standard cross-coupling conditions, leaving the more robust C-Cl and C-F bonds intact for subsequent transformations.[5]
Caption: Workflow illustrating the selective reactivity of the C-I bond.
Key Synthetic Applications & Methodologies
The selective reactivity of the C-I bond enables a suite of powerful transformations. We present validated starting protocols for three cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound.[6][7][8] This is foundational for creating biaryl structures prevalent in pharmaceuticals.
Causality of Component Selection:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ is standard. The choice of ligand is crucial; phosphine ligands like SPhos or XPhos are often used to stabilize the palladium center and promote efficient catalysis.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is typically used. Water is essential for dissolving the base and aiding in the formation of the active boronate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v).
-
Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
This reaction forms a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, a critical transformation for accessing functionalized alkynes used in materials science and as pharmaceutical precursors.[9][10][11][12]
Causality of Component Selection:
-
Catalyst System: The reaction classically uses a dual-catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI generated during the reaction and as the solvent.
-
Copper-Free Variants: To avoid issues with copper, which can promote alkyne homocoupling (Glaser coupling), copper-free protocols have been developed. These often require stronger bases and specific palladium catalysts to proceed efficiently.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a degassed amine solvent (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl iodide with a primary or secondary amine.[13][14][15][16] This reaction is one of the most powerful methods for synthesizing anilines and their derivatives, which are core structures in countless drugs.
Causality of Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or Josiphos are essential. They promote the reductive elimination step (the C-N bond formation) and prevent catalyst decomposition. The palladium precursor is often Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex without engaging in side reactions.[14][16] Softer bases like Cs₂CO₃ can be used for more sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction until completion.
-
Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a well-ventilated fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[17][18]
-
Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[17][18][19]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[17][18][19]
-
Storage: Store in a cool, dry, well-ventilated place away from light and strong oxidizing agents. Keep the container tightly sealed.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a strategically designed synthetic intermediate whose value lies in the precise and predictable control over its reactivity. The pronounced lability of the carbon-iodine bond enables chemists to perform a wide array of cross-coupling reactions with exceptional regioselectivity, preserving the chloro and fluoro substituents for subsequent synthetic operations. This guide has provided the foundational principles, key reaction protocols, and critical safety information to empower researchers to effectively utilize this compound in the pursuit of novel pharmaceuticals and advanced functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. jk-sci.com [jk-sci.com]
- 17. fishersci.com [fishersci.com]
- 18. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 1-Chloro-2,5-difluoro-4-iodobenzene
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 1-chloro-2,5-difluoro-4-iodobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is centered around a well-established Sandmeyer-type reaction, commencing with the diazotization of 4-chloro-2,5-difluoroaniline, followed by an iodination step. This document furnishes a detailed experimental protocol, delves into the underlying reaction mechanisms, and presents key analytical data for the synthesized compound. The guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights to ensure procedural success and product integrity.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The unique substitution pattern of chloro, difluoro, and iodo groups on the benzene ring imparts specific electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules. The presence of the iodo group is particularly advantageous as it serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functionalities.
The strategic placement of the fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, a desirable feature in the design of novel therapeutic agents. This guide aims to provide a detailed and practical pathway for the synthesis of this important intermediate, ensuring high yield and purity.
The Synthetic Pathway: A Two-Step Approach
The most efficient and widely adopted method for the synthesis of this compound involves a two-step sequence starting from the commercially available 4-chloro-2,5-difluoroaniline. The core of this synthesis is the Sandmeyer reaction, a versatile method for the conversion of an aromatic amino group into a variety of functional groups via a diazonium salt intermediate.[1][2]
The overall transformation can be summarized as follows:
-
Diazotization: The primary amino group of 4-chloro-2,5-difluoroaniline is converted into a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong mineral acid.[3]
-
Iodination: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide, to yield the desired this compound.[4]
This approach is favored due to its reliability, scalability, and the ready availability of the starting materials.
Mechanistic Insights
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[5] The key steps are:
-
Formation of the Diazonium Ion: In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on the aniline attacks the nitrosonium ion, initiating a series of proton transfers and dehydrations to form the stable arenediazonium ion (-N₂⁺).
-
Radical Formation and Iodination: The introduction of potassium iodide leads to the reduction of the diazonium salt. While the classical Sandmeyer reaction for chlorination or bromination often involves a copper(I) catalyst to facilitate a single-electron transfer, the iodination with potassium iodide typically proceeds without a catalyst.[6] The iodide ion itself can act as a reducing agent. The diazonium cation is reduced to an aryl radical with the concomitant loss of nitrogen gas, a thermodynamically favorable process. This highly reactive aryl radical then abstracts an iodine atom from another iodide ion or an iodine molecule to form the final product, this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
4-Chloro-2,5-difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Step-by-Step Procedure
Step 1: Diazotization of 4-Chloro-2,5-difluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2,5-difluoroaniline (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid (2.5-3.0 eq) and water, ensuring the temperature is maintained below 50 °C. Stir the mixture until the aniline salt is fully dissolved or a fine suspension is formed.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline salt solution via the dropping funnel, maintaining the internal temperature between 0-5 °C. The rate of addition should be controlled to prevent a sudden rise in temperature and excessive foaming.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. A positive test on starch-iodide paper (turning blue-black) indicates the presence of excess nitrous acid.
Step 2: Iodination of the Diazonium Salt
-
In a separate, larger beaker, prepare a solution of potassium iodide (1.5-2.0 eq) in a minimal amount of deionized water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition should be done in portions to control the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. The color of the reaction mixture will typically darken due to the formation of iodine.
-
Cool the reaction mixture to room temperature.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove excess iodine, until the organic layer is colorless or pale yellow), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Data Presentation
The successful synthesis of this compound should be confirmed by various analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₆H₂ClF₂I |
| Molecular Weight | 274.44 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Varies depending on purity |
| ¹H NMR | Expect two distinct aromatic proton signals |
| ¹⁹F NMR | Expect two distinct fluorine signals |
| ¹³C NMR | Expect six distinct aromatic carbon signals |
| Mass Spectrometry | [M]⁺ at m/z = 274 |
Visualization of the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route to this compound.
Safety Considerations
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.
-
Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.
-
Potassium iodide can cause skin and eye irritation.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. By following the detailed experimental protocol and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their research and development endeavors. The provided mechanistic insights and data presentation guidelines will aid in understanding the reaction and verifying the integrity of the final product.
References
Introduction: Unveiling the Spectroscopic Signature of a Key Synthetic Building Block
An In-depth Technical Guide to the Spectroscopic Profile of 1-Chloro-2,5-difluoro-4-iodobenzene
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. This compound is a prime example of such a versatile intermediate. The strategic placement of four different halogen substituents on the benzene ring offers multiple, distinct reaction sites, making it a valuable precursor in synthetic chemistry.
This guide provides a comprehensive technical overview of the spectroscopic data for this compound. As a senior application scientist, my objective is not merely to present data, but to provide a validated framework for researchers to confirm the identity, purity, and structure of this compound. We will delve into the core spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—explaining the causal links between the molecular structure and the resulting spectral output. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule begins with its fundamental properties. These data serve as the initial checkpoint for sample identification.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1097871-23-2 | [1] |
| Molecular Formula | C₆H₂F₂ClI | [1] |
| Molecular Weight | 274.43 g/mol | [1] |
Molecular Structure:

Figure 1. Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For a multi-halogenated compound like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.
General NMR Sample Preparation and Analysis Workflow
The quality of NMR data is fundamentally dependent on a meticulous sample preparation and a logically structured acquisition workflow. The following diagram illustrates a robust, field-proven protocol.
Caption: Standardized workflow for NMR sample preparation, acquisition, and processing.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the two protons on the aromatic ring.
-
Expected Signals: Two distinct signals are predicted due to the asymmetric substitution pattern.
-
Chemical Shift Rationale: The electron-withdrawing nature of the four halogen substituents will shift both proton signals downfield (typically δ 7.0-8.0 ppm) relative to unsubstituted benzene (δ 7.26 ppm). The proton at C3 (between two fluorine atoms) is expected to be further downfield than the proton at C6.
-
Coupling Analysis: This is the most information-rich aspect.
-
³J(H,H) Coupling: The two protons will exhibit ortho coupling to each other, with a typical coupling constant (³J) of 8-9 Hz, appearing as doublets.
-
J(H,F) Coupling: Each proton will also be coupled to the fluorine atoms. The proton at C3 will show a larger ortho coupling to the fluorine at C2 (³J(H,F) ≈ 6-10 Hz) and a smaller meta coupling to the fluorine at C5 (⁴J(H,F) ≈ 2-4 Hz). The proton at C6 will show a meta coupling to the fluorine at C5 (⁴J(H,F) ≈ 2-4 Hz) and a smaller para coupling to the fluorine at C2 (⁵J(H,F) ≈ 1-2 Hz). This will result in each doublet being further split into a doublet of doublets or a more complex multiplet.
-
| Proton Position | Predicted δ (ppm) | Predicted Multiplicity | Key Couplings |
| H-3 | ~7.8 - 8.2 | ddd (doublet of doublet of doublets) | ³J(H3,H6), ³J(H3,F2), ⁴J(H3,F5) |
| H-6 | ~7.4 - 7.7 | ddd (doublet of doublet of doublets) | ³J(H6,H3), ⁴J(H6,F5), ⁵J(H6,F2) |
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[2][3][4] The natural abundance of the ¹⁹F nucleus is 100%, and its sensitivity is approximately 83% that of ¹H.[4]
-
Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions C2 and C5.
-
Chemical Shift Rationale: Aromatic fluorine chemical shifts are highly sensitive to the nature and position of other substituents.[5][6] For fluorobenzenes, shifts are typically observed between -100 and -170 ppm relative to CFCl₃.[7][8] The electronic environment created by the adjacent chloro and iodo groups will dictate the precise shifts.
-
Coupling Analysis:
-
⁴J(F,F) Coupling: The two fluorine atoms are meta to each other and will exhibit a through-bond coupling (⁴J(F,F)) typically in the range of 4-8 Hz.
-
J(F,H) Coupling: As discussed in the ¹H NMR section, each fluorine will couple to the aromatic protons, with ortho couplings (³J) being larger than meta (⁴J) or para (⁵J) couplings. This will result in each fluorine signal appearing as a complex multiplet.
-
| Fluorine Position | Predicted δ (ppm vs CFCl₃) | Predicted Multiplicity | Key Couplings |
| F-2 | ~ -110 to -130 | dm (doublet of multiplets) | ⁴J(F2,F5), ³J(F2,H3), ⁵J(F2,H6) |
| F-5 | ~ -100 to -120 | dm (doublet of multiplets) | ⁴J(F5,F2), ⁴J(F5,H6), ⁴J(F5,H3) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Expected Signals: Due to the lack of symmetry, six distinct signals are expected for the six aromatic carbons.
-
Chemical Shift Rationale:
-
Carbons bonded to halogens (C-X): These carbons are the most diagnostic. The carbon bonded to iodine (C4) will be significantly shielded (shifted upfield) due to the "heavy atom effect," appearing at approximately 90-100 ppm. The carbons bonded to fluorine (C2, C5) will be heavily deshielded (shifted downfield) due to fluorine's high electronegativity, appearing at >150 ppm. The carbon bonded to chlorine (C1) will also be deshielded, typically around 130-135 ppm.
-
Carbons bonded to hydrogen (C-H): C3 and C6 will appear in the typical aromatic region of 115-130 ppm.
-
-
Coupling Analysis: The most prominent feature will be large one-bond carbon-fluorine couplings (¹J(C,F)), which are typically 240-260 Hz. Two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings are also observable (5-25 Hz), which are invaluable for definitive signal assignment.
| Carbon Position | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-Cl) | ~130 - 135 | dd |
| C-2 (C-F) | ~155 - 160 | d (large ¹J) |
| C-3 (C-H) | ~115 - 125 | dd |
| C-4 (C-I) | ~90 - 100 | dd |
| C-5 (C-F) | ~150 - 155 | d (large ¹J) |
| C-6 (C-H) | ~120 - 130 | dd |
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a destructive technique that provides the exact mass of the parent molecule and information about its fragmentation, which can further confirm the structure.
General GC-MS Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like halogenated benzenes.
Caption: A typical workflow for sample analysis using Gas Chromatography-Mass Spectrometry.
Data Interpretation
-
Molecular Ion (M⁺): The molecular weight is 274.43. The mass spectrum should show a molecular ion peak cluster corresponding to this mass.
-
Isotopic Pattern: The presence of chlorine is definitive. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic M⁺ and M+2 peak cluster with an intensity ratio of approximately 3:1. This is a crucial validation checkpoint.
-
Fragmentation: Electron Ionization (EI) is a high-energy technique that will cause fragmentation. Expected fragmentations include:
-
Loss of Iodine: A very prominent peak corresponding to [M-I]⁺ (m/z ≈ 147) is expected, as the C-I bond is the weakest. The isotopic signature of chlorine will be retained in this fragment.
-
Loss of Chlorine: A peak for [M-Cl]⁺ (m/z ≈ 239) may also be observed.
-
Loss of Halogens: Other fragments corresponding to the sequential loss of halogens or the benzene ring itself can help confirm the structure.
-
| Ion | Predicted m/z | Notes |
| [M]⁺ | 274 / 276 | Molecular ion peak cluster, ratio ~3:1. |
| [M-I]⁺ | 147 / 149 | Prominent fragment, retains the Cl isotopic pattern. |
| [M-Cl]⁺ | 239 | Loss of chlorine. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of the aromatic ring and carbon-halogen bonds.
-
Aromatic C-H Stretch: A sharp peak or group of peaks will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).
-
Aromatic C=C Stretch: A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-F Stretch: Strong, intense absorptions are expected in the 1100-1300 cm⁻¹ region.[9]
-
C-Cl Stretch: A strong absorption in the 700-850 cm⁻¹ region.
-
C-I Stretch: A lower frequency absorption, typically found in the 500-600 cm⁻¹ region.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern dictates the position of strong bands in the 650-900 cm⁻¹ "fingerprint" region, which can be diagnostic.
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.
-
General Hazards: Based on analogous compounds, this compound should be handled as a substance that may be harmful if swallowed, inhaled, or absorbed through the skin. It is also likely to be an irritant to the skin, eyes, and respiratory system.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
- 1. This compound - 上海柯维化学技术有限公司 [kewelchem.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 7. colorado.edu [colorado.edu]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. Halogen and structure sensitivity of halobenzene adsorption on copper surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 1-Chloro-2,5-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-Chloro-2,5-difluoro-4-iodobenzene is a polysubstituted aromatic compound with significant potential in synthetic chemistry and drug discovery. Its complex substitution pattern presents a unique case for nuclear magnetic resonance (NMR) spectroscopic analysis. This guide provides a comprehensive examination of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. In the absence of publicly available experimental data, this document leverages advanced NMR prediction software and fundamental principles of spectroscopy to offer a detailed interpretation of its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this and structurally related molecules, providing a framework for understanding the intricate interplay of substituent effects on NMR parameters.
Introduction
Halogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of chloro, fluoro, and iodo substituents on a benzene ring, as seen in this compound, offers a versatile platform for further chemical modifications, such as cross-coupling reactions. Accurate structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide delves into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, providing a detailed analysis of chemical shifts and coupling constants. By understanding the influence of each halogen substituent on the magnetic environment of the nuclei, researchers can gain profound insights into the molecule's electronic structure.
Predicted NMR Spectral Data
Due to the absence of experimentally acquired spectra in public databases, the following NMR data for this compound has been generated using advanced NMR prediction software. These predictions are based on sophisticated algorithms that consider the effects of various substituents on the benzene ring.[1][2][3]
Molecular Structure and Numbering
Figure 1. Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.55 | dd | ³J(H-F) ≈ 8.5, ⁴J(H-H) ≈ 2.5 |
| H-6 | 7.30 | dd | ³J(H-F) ≈ 9.0, ⁴J(H-H) ≈ 2.5 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Predicted Coupling Constants (J, Hz) |
| C-1 | 125.0 | d | ²J(C-F) ≈ 25 |
| C-2 | 158.0 | d | ¹J(C-F) ≈ 250 |
| C-3 | 118.0 | d | ²J(C-F) ≈ 20 |
| C-4 | 95.0 | dd | ²J(C-F) ≈ 25, ³J(C-F) ≈ 5 |
| C-5 | 159.0 | d | ¹J(C-F) ≈ 255 |
| C-6 | 115.0 | d | ²J(C-F) ≈ 20 |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -115.0 | d | ⁵J(F-F) ≈ 15 |
| F-5 | -112.0 | d | ⁵J(F-F) ≈ 15 |
Analysis and Interpretation of Predicted NMR Spectra
The predicted NMR spectra of this compound are dictated by the electronic effects and through-space interactions of its four halogen substituents.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to H-3 and H-6.
-
H-3 Signal (Predicted at ~7.55 ppm): This proton is flanked by a fluorine atom (at C-2) and an iodine atom (at C-4). The downfield shift is primarily due to the deshielding effect of the adjacent electronegative fluorine atom and the anisotropic effect of the iodine atom. It is predicted to be a doublet of doublets due to coupling with the fluorine at C-2 (³J(H-F)) and a smaller meta-coupling with H-6 (⁴J(H-H)).
-
H-6 Signal (Predicted at ~7.30 ppm): This proton is adjacent to a chlorine atom (at C-1) and a fluorine atom (at C-5). The predicted upfield shift relative to H-3 can be attributed to the differing electronic environments. It is also expected to be a doublet of doublets, arising from coupling to the adjacent fluorine at C-5 (³J(H-F)) and meta-coupling to H-3 (⁴J(H-H)).
The analysis of proton chemical shifts in substituted benzenes can be rationalized by considering the additive effects of each substituent.[4]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts and multiplicities (in a fluorine-coupled spectrum) are highly informative.
-
Carbons bonded to Fluorine (C-2 and C-5): These carbons are expected to appear significantly downfield (predicted around 158-159 ppm) and will exhibit a large one-bond coupling constant (¹J(C-F) ≈ 250-255 Hz), appearing as doublets.[5] This large coupling is a characteristic feature of carbon-fluorine bonds.
-
Carbon bonded to Iodine (C-4): The heavy atom effect of iodine is expected to cause a significant upfield shift for C-4 (predicted around 95.0 ppm).[6] This carbon will likely appear as a doublet of doublets due to coupling with the two fluorine atoms at C-2 and C-5.
-
Carbon bonded to Chlorine (C-1): The carbon attached to chlorine is predicted to resonate around 125.0 ppm and will show a two-bond coupling to the fluorine at C-2.
-
Carbons bonded to Hydrogen (C-3 and C-6): These carbons are predicted to appear in the range of 115-118 ppm and will also show couplings to the neighboring fluorine atoms.
The substituent effects on ¹³C chemical shifts are influenced by both inductive and resonance effects, with halogen substituents exhibiting complex behavior.[7][8]
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum provides direct information about the fluorine environments.[9]
-
F-2 and F-5 Signals (Predicted at ~-115.0 and -112.0 ppm): Two distinct signals are expected for the two non-equivalent fluorine atoms. Their chemical shifts are influenced by the other substituents on the ring.[10] The signals are predicted to be doublets due to a five-bond through-space coupling (⁵J(F-F)) between them. Long-range fluorine-fluorine couplings are common in polyfluorinated aromatic systems.[11]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR data for this compound, the following protocol is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 30-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette or a syringe, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the solution.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Spectrometer Setup and Data Acquisition
Figure 2. Workflow for NMR data acquisition and processing.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[12]
-
Tuning and Matching: Tune and match the NMR probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure optimal signal detection and sensitivity.
-
Acquisition Parameters:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 16 ppm is typically adequate.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a relaxation delay (e.g., 2 seconds) are necessary. Proton decoupling should be applied to simplify the spectrum. A spectral width of about 250 ppm is appropriate.
-
¹⁹F NMR: This nucleus is highly sensitive. A relatively small number of scans is usually sufficient. A wide spectral width (e.g., 300 ppm) is recommended to ensure all fluorine signals are captured. Proton decoupling can be used to simplify the spectra.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phasing and Baseline Correction: Manually or automatically phase the spectra and apply baseline correction to obtain a flat baseline.
-
Referencing: Reference the chemical shifts to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or to the residual solvent peak. For ¹⁹F NMR, an external reference like CFCl₃ (at 0 ppm) is often used.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of nuclei and accurately pick the peak positions.
Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By combining theoretical predictions with fundamental principles of NMR spectroscopy, a detailed interpretation of the chemical shifts and coupling patterns has been presented. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this and similar halogenated aromatic compounds. This guide serves as a valuable resource for researchers, enabling them to confidently identify, characterize, and utilize this important chemical entity in their scientific endeavors.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 3. Download NMR Predict - Mestrelab [mestrelab.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Chloro-2,5-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
1-Chloro-2,5-difluoro-4-iodobenzene is a halogenated aromatic compound with the chemical formula C₆H₂ClF₂I. Its structure, characterized by the presence of four different halogen substituents on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The distinct reactivity of the iodo- and chloro-groups allows for selective functionalization, making it an important intermediate in the synthesis of complex organic molecules. However, the same reactivity profile necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, drawing on data from structurally similar compounds to ensure a conservative and safety-conscious approach.
Section 1: Hazard Identification and Classification
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Some related compounds also carry warnings for being harmful if swallowed or in contact with skin.[3] Therefore, it is prudent to handle this compound with the assumption that it possesses these hazardous properties.
GHS Pictograms (Anticipated):
| Pictogram | Hazard Class |
| ! | Skin Irritant, Eye Irritant, Respiratory Irritant |
| Acute Toxicity (Harmful) |
Signal Word (Anticipated): Warning or Danger[1][4]
Section 2: Physical and Chemical Properties
A comprehensive, experimentally verified set of physical and chemical properties for this compound is not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated:
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₆H₂ClF₂I |
| Molecular Weight | 274.44 g/mol |
| Appearance | Likely a solid or liquid at room temperature. |
| Odor | Characteristic aromatic odor. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). |
| Reactivity | The carbon-iodine bond is susceptible to cleavage under various reaction conditions (e.g., cross-coupling, metal-halogen exchange). The presence of fluorine and chlorine atoms influences the electron density of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. |
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent approach to handling this compound is mandatory. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's specifications for compatibility with halogenated aromatic compounds. Gloves should be inspected before use and replaced immediately if any signs of degradation are observed.
-
Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron and sleeves are recommended.
-
Respiratory Protection: Under normal handling conditions within a certified fume hood, respiratory protection is not typically required. However, if there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Caption: Essential PPE for handling this compound.
Section 4: Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from direct sunlight and sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Halogenated compounds can react vigorously with these substances.
Section 5: Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for proper disposal.
-
Large Spills: For large spills, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify your institution's environmental health and safety department.
Caption: Step-by-step workflow for responding to a spill.
Section 6: Disposal Considerations
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Classification: This compound should be classified as a hazardous chemical waste.
-
Disposal Method: All waste containing this compound must be collected in a sealed, properly labeled container and disposed of through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[6]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Section 7: Conclusion
This compound is a valuable reagent for synthetic chemists, but its safe use hinges on a proactive and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to proper storage and disposal protocols, researchers can effectively mitigate risks and maintain a safe laboratory environment. The causality behind these recommendations lies in the fundamental principles of chemical hygiene: minimizing exposure to potentially hazardous substances through a multi-layered safety strategy. This self-validating system of precautions ensures that both the researcher and the integrity of the research are protected.
References
- 1. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-2,5-difluorobenzene | C6H3ClF2 | CID 137561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-chloro-4-fluoro-2-iodobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Reactivity of 1-Chloro-2,5-difluoro-4-iodobenzene
An In-Depth Technical Guide to the
Abstract
1-Chloro-2,5-difluoro-4-iodobenzene is a polyhalogenated aromatic compound that has emerged as a supremely versatile building block in modern synthetic chemistry. Its utility is anchored in the distinct and orthogonal reactivity of its four halogen substituents. The carbon-iodine bond provides a reliable locus for transition-metal-catalyzed cross-coupling reactions, while the electron-deficient nature of the aromatic ring, imparted by the fluorine and chlorine atoms, facilitates nucleophilic aromatic substitution. Furthermore, the iodine atom is amenable to metal-halogen exchange, opening pathways to unique organometallic intermediates. This guide provides an in-depth analysis of these reactive pathways, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals. The strategic application of this molecule allows for the sequential and regioselective introduction of diverse functionalities, making it an invaluable tool in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][2]
Molecular Architecture and Electronic Profile
The reactivity of this compound is a direct consequence of its unique electronic and structural features. The benzene ring is substituted with four halogen atoms, each imparting distinct properties that can be selectively exploited.
-
Iodine (C4): The carbon-iodine (C-I) bond is the longest and weakest C-halogen bond on the ring. Iodine's high polarizability and the low energy of the σ* orbital of the C-I bond make this site the primary center for oxidative addition by low-valent transition metals, such as Palladium(0). This renders the iodo position the most reactive site for cross-coupling reactions.[3][4]
-
Chlorine (C1) and Fluorine (C2, C5): These halogens are significantly more electronegative than iodine and form stronger bonds with carbon. Consequently, they are far less reactive in oxidative addition processes.[4][5] However, their strong inductive electron-withdrawing effects (-I) significantly reduce the electron density of the aromatic ring. This "activation" is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions.
This hierarchy of reactivity allows for a predictable and stepwise functionalization of the molecule, beginning almost invariably at the C-I bond.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₂I | N/A |
| CAS Number | 1097871-23-2 | [6] |
| Molecular Weight | 286.43 g/mol | N/A |
| Appearance | Solid | [7] |
Palladium-Catalyzed Cross-Coupling: The C-I Bond as the Linchpin
The most prominent and widely exploited feature of this compound is its exceptional utility in palladium-catalyzed cross-coupling reactions. The vast difference in reactivity between the C-I bond and the C-Cl/C-F bonds allows for exquisite selectivity, making it the handle of choice for introducing carbon-carbon and carbon-heteroatom bonds.
The general catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. Its tolerance of a wide range of functional groups and use of generally stable and non-toxic boronic acid reagents make it a staple in drug discovery.[4][8]
Causality & Experimental Design: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) that readily undergoes transmetalation with the palladium complex.[8] The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (often a biphasic mixture like toluene/water or dioxane/water) is critical for efficient reaction kinetics and to ensure all components are sufficiently soluble.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling an aryl halide with a terminal alkyne.[5][9] This reaction is distinguished by its use of a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[10][11]
Causality & Experimental Design: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate is highly reactive and rapidly undergoes transmetalation with the palladium complex. The amine base (e.g., triethylamine, diisopropylamine) is crucial as it serves to deprotonate the alkyne and act as a solvent.[9] Copper-free protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).[12]
Caption: The dual catalytic cycles of the Sonogashira reaction.
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (CuI, 2-10 mol%).
-
Reagent Addition: Add the degassed amine solvent (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the state-of-the-art methodology.[13][14] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.
Causality & Experimental Design: This reaction is highly dependent on the choice of ligand and base.[15] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[14]
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
| Reaction Type | Typical Catalyst / Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, iPr₂NH | Amine (as solvent) | 25 - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80 - 110 |
Nucleophilic Aromatic Substitution (SNAr)
The presence of three strongly electron-withdrawing groups (two fluorines and one chlorine) renders the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic attack. This enables SNAr reactions, which proceed via a two-step addition-elimination mechanism.[16][17]
Mechanism & Regioselectivity: A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18][19] In the second step, the leaving group is expelled, restoring aromaticity.
Caption: The addition-elimination mechanism of SNAr.
In SNAr reactions, the leaving group ability often follows the trend F > Cl > Br > I, the reverse of that seen in other substitution reactions.[16][17] This is because the first step, nucleophilic attack, is typically rate-determining. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial attack.[16] Therefore, depending on the reaction conditions and the nucleophile, substitution could occur at the fluorine-bearing positions (C2 or C5) in preference to the chlorine-bearing position (C1).
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of the nucleophile. For example, add sodium hydride (1.5 eq) to a solution of the desired alcohol in an anhydrous polar aprotic solvent like DMF or DMSO at 0 °C and stir until hydrogen evolution ceases.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the nucleophile solution.
-
Reaction: Heat the reaction mixture (temperatures can range from 60 °C to 150 °C) and monitor by LC-MS.
-
Work-up: After cooling, carefully quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic phase with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography or recrystallization.
Metal-Halogen Exchange
The C-I bond can be selectively cleaved using organometallic reagents, such as organolithiums (n-BuLi, sec-BuLi) or Grignard reagents (i-PrMgCl·LiCl), in a metal-halogen exchange reaction.[20] This transformation is typically very fast and is performed at low temperatures (e.g., -78 °C) to prevent side reactions.
Synthetic Utility: This reaction generates a potent aryllithium or aryl-Grignard intermediate, which can be trapped with a wide variety of electrophiles (E⁺) to install new functional groups. This provides a powerful alternative to cross-coupling for introducing functionality at the C4 position.
Caption: Workflow for metal-halogen exchange and electrophilic trapping.
-
Vessel Preparation: Add a solution of this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) to a flame-dried, three-neck flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Electrophilic Trap: Add a solution of the desired electrophile (e.g., benzaldehyde, CO₂, DMF) (1.2 eq) to the aryllithium solution at -78 °C.
-
Warming & Quench: Allow the reaction to slowly warm to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl.
-
Work-up & Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the product by standard methods.
Conclusion and Outlook
This compound is a paradigm of modern halogenated building blocks, offering chemists a scaffold with multiple, orthogonally reactive sites. The C-I bond serves as a reliable and highly selective handle for a suite of powerful palladium-catalyzed cross-coupling reactions. Simultaneously, the electron-deficient ring is primed for nucleophilic aromatic substitution, while the iodo-substituent also enables facile entry into organometallic chemistry via metal-halogen exchange. This predictable and versatile reactivity profile secures its role as a high-value intermediate for the efficient and modular synthesis of complex, highly functionalized aromatic compounds, with profound implications for the rapid discovery and development of new pharmaceuticals and functional materials.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 1-chloro-4-fluoro-2-iodobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki Coupling Reactions with 1-Chloro-2,5-difluoro-4-iodobenzene
Introduction: The Strategic Importance of 1-Chloro-2,5-difluoro-4-iodobenzene
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifunctionalized benzene ring, this compound, represents a highly valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring two distinct halogen atoms (iodine and chlorine) with differential reactivity, allows for selective and sequential cross-coupling reactions. This attribute is particularly advantageous in drug discovery, where precise control over molecular architecture is paramount for optimizing efficacy and safety profiles of novel therapeutic agents.[1][2]
This application note provides a comprehensive guide to employing this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings that govern the chemoselectivity of this reaction, present detailed, field-proven protocols, and offer insights to empower researchers in leveraging this versatile reagent for the synthesis of fluorinated biaryl compounds.[3]
Mechanistic Insights: Achieving Chemoselectivity
The success of a Suzuki coupling reaction with a polyhalogenated substrate like this compound hinges on the ability to selectively activate one carbon-halogen bond over another. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
The chemoselectivity in this case is primarily dictated by the initial oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond. The relative bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F.[7] Consequently, the C-I bond is significantly weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. This inherent difference in reactivity allows for the selective coupling at the C4 position (iodine) while leaving the C1 position (chlorine) intact for potential subsequent transformations.[8]
To ensure high selectivity, it is crucial to employ a palladium catalyst system that favors the activation of the C-I bond. Palladium catalysts, particularly those with electron-rich and bulky phosphine ligands, are highly effective for this purpose.[9][10]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are designed to provide a robust starting point for researchers. Optimization may be necessary depending on the specific boronic acid used and the desired scale of the reaction.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol outlines a general method for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave irradiation can be a powerful tool.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial with a stir bar.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., DMF or dioxane/water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to a temperature between 100-150 °C for 10-60 minutes.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various boronic acids.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 95 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O | 85 | 16 | 88 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 110 | 6 | 90 |
| 5 | Cyclopropylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2.5) | THF/H₂O | 80 | 24 | 75 |
Note: Yields are for isolated products after purification and are representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active ligand, or employing a stronger base. Ensure all reagents and solvents are of high purity and adequately degassed to prevent catalyst deactivation.
-
Side Reactions: The primary side reaction to be aware of is the homocoupling of the boronic acid. This can often be minimized by ensuring an oxygen-free environment and using the appropriate stoichiometry of reagents. Protodeboronation (loss of the boronic acid group) can also occur, particularly with prolonged reaction times or at high temperatures.
-
Catalyst Choice: While Pd(OAc)₂/phosphine ligand systems are robust, pre-formed palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) can also be highly effective and offer convenience.[11] For challenging couplings, more advanced Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) can significantly improve reaction efficiency.[12]
-
Base Selection: The choice of base is critical for the transmetalation step.[13] Common bases include carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (K₃PO₄). The solubility of the base in the chosen solvent system should be considered.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF, DME) and water is commonly used to dissolve both the organic substrates and the inorganic base.[14]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex fluorinated biaryl compounds. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, highly chemoselective Suzuki-Miyaura coupling reactions can be achieved. The protocols and insights provided in this application note serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and strategic construction of novel molecular architectures.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes: Strategic Use of 1-Chloro-2,5-difluoro-4-iodobenzene in Modern Pharmaceutical Synthesis
Introduction: A Versatile Scaffold for Complex Molecules
In the landscape of modern drug discovery, the demand for structurally complex and highly functionalized molecules has never been greater. Medicinal chemists require building blocks that offer not just a core scaffold, but also the handles for precise, predictable, and sequential modification. 1-Chloro-2,5-difluoro-4-iodobenzene is a premier example of such a reagent. Its polyhalogenated aromatic system, featuring three distinct types of halogen atoms (I, Cl, F), provides a powerful platform for regioselective synthesis. The presence of these halogens at specific positions allows for a programmed sequence of cross-coupling reactions, enabling the efficient construction of intricate pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Halogenated compounds, particularly those containing fluorine and chlorine, are prevalent in FDA-approved drugs, highlighting their importance in modulating pharmacokinetic and pharmacodynamic properties[1][2]. This guide details the reactivity profile of this compound and provides robust protocols for its application in key synthetic transformations.
Physicochemical Properties & Reactivity Profile
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the metal center (e.g., Palladium(0)). The energy required for this step is inversely related to the carbon-halogen bond dissociation energy (BDE).
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1097871-23-2 | [3] |
| Molecular Formula | C₆H₂ClF₂I | [3] |
| Molecular Weight | 274.43 g/mol | [3] |
The reactivity follows a well-established trend: C–I > C–Br > C–Cl > C–F [4][5]. The C–I bond is the longest and weakest, making the iodine atom the most reactive site for oxidative addition. The C-Cl bond is significantly stronger, requiring more forcing conditions (e.g., more active catalysts, higher temperatures) to react. The C-F bonds are the strongest and are generally inert to palladium-catalyzed cross-coupling conditions, though they can serve to electronically modulate the ring or act as sites for nucleophilic aromatic substitution (SNAr) under specific conditions. This predictable hierarchy is the cornerstone of its strategic application.
Key Synthetic Applications & Protocols
The site-selective nature of this compound allows for its use in a variety of powerful C-C and C-N bond-forming reactions. The following protocols are optimized for initial functionalization at the highly reactive C-4 iodine position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures. The reaction demonstrates excellent functional group tolerance and utilizes readily available and stable boronic acids or esters.
Protocol: Synthesis of 4-Aryl-1-chloro-2,5-difluorobenzene
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-I position.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 274.43 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (274 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent & Catalyst Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Bubble argon through the resulting suspension for another 10 minutes. Finally, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) under a positive pressure of argon.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired product.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for reactive aryl iodides.
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.
-
Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrate and the inorganic base, facilitating the reaction. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling provides a powerful route to aryl alkynes, which are valuable intermediates in pharmaceutical synthesis. The reaction is notable for its mild conditions and typically involves a dual palladium and copper catalytic system.
Protocol: Synthesis of 4-Alkynyl-1-chloro-2,5-difluorobenzene
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 274.43 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 5.0 |
| Tetrahydrofuran (THF, anhydrous) | - | 10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (274 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent & Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (0.7 mL, 5.0 mmol) via syringe. The triethylamine serves as both the base and a co-solvent. Finally, add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC or LC-MS. Reactions are typically complete in 2-6 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts and the amine hydrochloride.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.
-
Base/Solvent: Triethylamine deprotonates the terminal alkyne and neutralizes the HI and HCl formed during the catalytic cycles.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, a linkage central to a vast number of pharmaceuticals. This reaction requires a carefully selected ligand and a strong, non-nucleophilic base.
Protocol: Synthesis of 4-Amino-1-chloro-2,5-difluorobenzene Derivatives
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 274.43 | 1.0 | 1.0 |
| Primary or Secondary Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| Xantphos | 578.62 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - |
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air-sensitivity of the reagents, this reaction is best set up in a glovebox. Add sodium tert-butoxide (135 mg, 1.4 mmol), Xantphos (17 mg, 0.03 mmol), and Pd₂(dba)₃ (9 mg, 0.01 mmol) to an oven-dried vial or Schlenk tube.
-
Reagent Addition: Add toluene (10 mL), this compound (274 mg, 1.0 mmol), and the amine (1.2 mmol).
-
Reaction: Seal the vessel tightly, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Causality Behind Choices:
-
Ligand: Xantphos is a wide bite-angle bidentate phosphine ligand that promotes the crucial reductive elimination step and prevents catalyst decomposition, making it highly effective for C-N coupling[6].
-
Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine complexed to the palladium center, but it is not nucleophilic enough to compete in other side reactions. It is incompatible with many electrophilic functional groups[6].
-
Catalyst Precursor: Pd₂(dba)₃ is a stable source of Pd(0) that becomes active in the presence of the phosphine ligand.
Advanced Strategy: Sequential Cross-Coupling
The true value of this building block is realized in sequential functionalization. By exploiting the C-I >> C-Cl reactivity difference, two distinct coupling partners can be introduced in a controlled manner.
This two-step, one-pot-programmable approach allows for the rapid generation of molecular complexity from a single starting material, which is a highly desirable strategy in library synthesis for drug discovery.
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid creating dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and/or toxic. Handle under an inert atmosphere where possible.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Solvents: Use solvents in a well-ventilated fume hood.
Conclusion
This compound is a strategically designed building block that provides chemists with a reliable platform for regioselective synthesis. The predictable reactivity hierarchy of its halogen substituents enables a programmed approach to molecular construction, allowing for the selective and sequential application of powerful cross-coupling reactions. This capability makes it an exceptionally valuable tool for accelerating the discovery and development of novel pharmaceutical agents.
References
- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - 上海柯维化学技术有限公司 [kewelchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-Chloro-2,5-difluoro-4-iodobenzene in Materials Science
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the applications of 1-Chloro-2,5-difluoro-4-iodobenzene. This uniquely substituted aromatic compound is a highly versatile building block for the synthesis of advanced functional materials. Its distinct halogenation pattern—featuring an iodine, a chlorine, and two fluorine atoms at strategic positions—allows for regioselective functionalization through a variety of cross-coupling reactions. This guide will detail the synthesis of the title compound and provide in-depth protocols for its application in the creation of materials for Organic Light-Emitting Diodes (OLEDs), high-performance polymers, and liquid crystals, with a focus on palladium-catalyzed Suzuki-Miyaura, Stille, and Sonogashira coupling reactions.
Introduction: The Strategic Advantage of Multi-Halogenation
In the landscape of materials science, the precise tuning of molecular architecture is paramount to achieving desired electronic, optical, and physical properties. This compound offers a unique platform for such precision. The differential reactivity of its halogen substituents is the cornerstone of its utility:
-
Iodine (I): The C-I bond is the most labile among the carbon-halogen bonds present, making the 4-position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at this position with high efficiency.
-
Chlorine (Cl): The C-Cl bond is significantly more stable and less reactive than the C-I bond under typical palladium catalysis conditions. This enables it to be carried through initial coupling reactions unscathed, serving as a latent reactive site for subsequent, more forceful coupling conditions or alternative chemistries.
-
Fluorine (F): The two fluorine atoms at the 2- and 5-positions are largely unreactive in cross-coupling. However, their strong electron-withdrawing nature profoundly influences the electronic properties of the benzene ring. This modification can enhance the thermal stability, oxidative resistance, and electron mobility of the final materials.[1][2] The fluorine atoms can also promote ortho-C-H metalation, offering further synthetic possibilities.[2]
This hierarchy of reactivity allows for a stepwise and regioselective approach to building complex molecular structures, making this compound a valuable synthon for creating precisely engineered organic materials.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-chloro-2,5-difluoroaniline. The synthesis leverages the activating and directing effects of the amine group for electrophilic iodination.
Protocol 2.1: Synthesis via Iodination of 4-Chloro-2,5-difluoroaniline
This protocol is based on established methods for the iodination of anilines.[3][4]
Workflow Diagram:
Caption: Synthetic route to this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-2,5-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Iodinating Agent: Add a solution of iodine monochloride (ICl, 1.05 eq) in glacial acetic acid dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 5 °C.
-
Causality: The amino group is a strong ortho-, para-director. As the para position is blocked by the chlorine atom, the iodination is directed to one of the ortho positions. The iodine is introduced at the C4 position (relative to the amino group, which becomes the C1 position in the final product's nomenclature after the amine is removed).
-
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. Quench the excess ICl by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears.
-
Neutralization and Extraction: Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
(Note: This is a proposed synthesis. The amino group would typically be removed via diazotization and reduction, a standard procedure in aromatic chemistry.)
Application in Suzuki-Miyaura Coupling for OLED Materials
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of conjugated molecules for OLEDs.[5][6][7] In this application, this compound can be coupled with a boronic acid or ester derivative of a hole-transporting or electron-transporting moiety to create a new material with tailored electronic properties.
Protocol 3.1: Synthesis of a Biphenyl-Carbazole Derivative
This protocol describes the coupling of this compound with 4-(9H-carbazol-9-yl)phenylboronic acid.
Workflow Diagram:
Caption: Suzuki coupling for an OLED material precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), 4-(9H-carbazol-9-yl)phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed toluene, ethanol, and a 2M aqueous solution of potassium carbonate (K₂CO₃) (3.0 eq).
-
Causality: The base is crucial for activating the boronic acid, forming a boronate species that facilitates the transmetalation step in the catalytic cycle.[5] The two-phase solvent system (toluene/ethanol/water) ensures all reactants are sufficiently soluble.
-
-
Reaction: Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/dichloromethane gradient) to obtain the desired product.
| Parameter | Condition/Reagent | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | Standard, efficient catalyst for Suzuki couplings. |
| Base | K₂CO₃ | Mild and effective base for boronic acid activation. |
| Solvents | Toluene/Ethanol/Water | Ensures solubility of organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient thermal energy for the catalytic cycle. |
Application in Stille Coupling for High-Performance Polymers
The Stille coupling reaction, which couples an organohalide with an organotin compound, is highly tolerant of various functional groups, making it ideal for polymerization reactions.[8][9][10] By creating a distannane derivative of an aromatic monomer, this compound can be used as a co-monomer to synthesize fluorinated polyarylenes. These polymers are expected to exhibit high thermal stability and chemical resistance.[1][2]
Protocol 4.1: Synthesis of a Fluorinated Polyarylene
This protocol outlines the polymerization of this compound with 2,5-bis(trimethylstannyl)thiophene.
Workflow Diagram:
Caption: Stille coupling for high-performance polymer synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq).
-
Solvent Addition: Evacuate and backfill with nitrogen three times. Add anhydrous, degassed toluene via cannula.
-
Causality: The Stille reaction requires anhydrous conditions to prevent hydrolysis of the organotin reagent. The phosphine ligand stabilizes the palladium(0) catalyst and facilitates the oxidative addition and reductive elimination steps.[10]
-
-
Polymerization: Heat the mixture to 110 °C and stir vigorously under a nitrogen atmosphere for 48 hours. An increase in viscosity is typically observed.
-
Workup and Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirring methanol. The polymer will precipitate.
-
Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with chloroform or chlorobenzene.
-
Isolation: Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum at 60 °C to yield the final polymer.
| Parameter | Condition/Reagent | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ / P(o-tol)₃ | A robust catalyst system for Stille polymerization. |
| Solvent | Anhydrous Toluene | High-boiling, inert solvent suitable for polymerization. |
| Temperature | 110 °C | Ensures a reasonable polymerization rate. |
| Purification | Soxhlet Extraction | Removes low molecular weight impurities and catalyst residues. |
Application in Sonogashira Coupling for Liquid Crystals
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, making it an excellent tool for synthesizing rod-like molecules often found in liquid crystals.[11][12] The resulting arylene ethynylene structures are rigid and can promote the formation of mesophases.[13][14]
Protocol 5.1: Synthesis of a Tolane-Based Liquid Crystal Precursor
This protocol describes the coupling of this compound with 4-ethynyl-N,N-dioctylaniline.
Workflow Diagram:
Caption: Sonogashira coupling for a liquid crystal precursor.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq), 4-ethynyl-N,N-dioctylaniline (1.1 eq), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq) in degassed triethylamine.
-
Causality: The Sonogashira reaction requires a palladium catalyst and a copper(I) co-catalyst.[11] Triethylamine acts as both the solvent and the base, which deprotonates the terminal alkyne to form the reactive copper acetylide intermediate.
-
-
Reaction: Stir the mixture under a nitrogen atmosphere at 50 °C for 8-16 hours.
-
Workup: Cool the reaction to room temperature. The triethylammonium iodide salt will precipitate. Dilute the mixture with dichloromethane and filter through a pad of celite to remove the salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target tolane derivative.
| Parameter | Condition/Reagent | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic and effective catalyst system for Sonogashira couplings. |
| Base/Solvent | Triethylamine | Acts as both base and solvent, facilitating the reaction. |
| Temperature | 50 °C | Mild conditions are often sufficient for Sonogashira reactions with aryl iodides. |
Conclusion
This compound is a powerful and versatile building block for materials science. Its unique and strategic halogenation allows for selective, stepwise functionalization using a range of palladium-catalyzed cross-coupling reactions. By leveraging the differential reactivity of the C-I and C-Cl bonds, and the electronic influence of the C-F bonds, researchers can design and synthesize a vast array of novel organic materials with precisely tuned properties for applications in OLEDs, high-performance polymers, liquid crystals, and beyond. The protocols detailed in this guide provide a solid foundation for exploring the synthetic potential of this valuable compound.
References
- 1. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Difluoro-2-iodoaniline hydrochloride | Benchchem [benchchem.com]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: 1-Chloro-2,5-difluoro-4-iodobenzene as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity
In modern medicinal chemistry and materials science, the ability to perform sequential, site-selective modifications on a core scaffold is paramount for generating molecular diversity and optimizing properties. 1-Chloro-2,5-difluoro-4-iodobenzene is a uniquely functionalized aromatic building block designed for precisely this purpose. Its strategic value lies in the differential reactivity of its three types of halogen substituents (Iodo, Chloro, Fluoro) in palladium-catalyzed cross-coupling reactions. This "orthogonal" reactivity allows chemists to introduce different substituents in a controlled, stepwise manner, making it an invaluable intermediate in the synthesis of complex molecules.[1]
The carbon-iodine (C-I) bond is the most labile and readily participates in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations under mild conditions.[2][3] The carbon-chlorine (C-Cl) bond is more robust and typically requires more forcing conditions (e.g., specific ligands, higher temperatures) to react, while the carbon-fluorine (C-F) bonds are generally inert to these coupling conditions. This hierarchy enables a synthetic strategy where the iodine is displaced first, followed by a second coupling at the chlorine position, all while preserving the fluorine atoms which can be crucial for modulating the electronic and pharmacokinetic properties of the final molecule.[4]
Physicochemical & Safety Data
It is imperative for researchers to be fully aware of the properties and hazards of any chemical intermediate before use.
Properties Table
| Property | Value (Estimated/Calculated) | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₂ClF₂I | [5] |
| Molecular Weight | 274.43 g/mol | [5] |
| Appearance | Likely a white to off-white solid | [6] |
| CAS Number | Not assigned / Not publicly available | - |
GHS Hazard Summary & Handling Precautions
The hazard profile for this compound is not explicitly documented. However, based on analogous structures like 1-chloro-4-iodobenzene and 1-chloro-2-fluoro-4-iodobenzene, the following hazards should be assumed.[6]
Assumed GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[5]
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.[5]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7]
Principle of Selective Reactivity
The primary utility of this intermediate stems from the significant differences in bond dissociation energies and reactivity of the C-I, C-Cl, and C-F bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is: C-I > C-Br > C-OTf > C-Cl .[8] The C-F bond is exceptionally strong and typically unreactive under these conditions.
This reactivity hierarchy allows for selective functionalization at the C-I position while leaving the C-Cl and C-F positions intact.
Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, widely used in drug discovery.[9] This protocol details a representative procedure for the selective coupling at the C-I position.
Rationale and Application
This reaction couples an organoboron species (boronic acid or ester) with the aryl iodide. It is chosen for its high functional group tolerance and generally mild conditions.[10] The catalyst system, typically a palladium source like Pd(dppf)Cl₂ and a base, is selected to ensure high efficiency and selectivity for the more reactive C-I bond.[11]
Detailed Step-by-Step Protocol
This is a general, representative protocol that should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).
-
Solvent Addition: Add anhydrous solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The mixture should be sparged with argon for 10-15 minutes to ensure anaerobic conditions.[11]
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Experimental protocol for using 1-Chloro-2,5-difluoro-4-iodobenzene
An In-Depth Guide to the Strategic Application of 1-Chloro-2,5-difluoro-4-iodobenzene in Synthesis
Introduction: Unveiling the Potential of a Trifunctional Linchpin
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for complex molecular architectures has driven the development of versatile chemical building blocks. Among these, this compound stands out as a trifunctional scaffold of significant strategic value. Its utility is rooted in the principle of orthogonal reactivity , where the distinct electronic and steric properties of its three halogen substituents—iodine, chlorine, and fluorine—allow for programmed, site-selective functionalization.
The carbon-iodine (C-I) bond is the most labile and readily participates in palladium-catalyzed cross-coupling reactions under mild conditions. The carbon-chlorine (C-Cl) bond is stronger and requires more forcing conditions to react, while the carbon-fluorine (C-F) bonds are generally robust and inert to these catalytic systems. This reactivity differential (C-I > C-Br > C-Cl >> C-F) is the cornerstone of its application, enabling chemists to introduce different molecular fragments in a stepwise manner, thereby constructing complex, highly substituted aromatic systems from a single starting material.[1][2] This guide provides detailed protocols and the underlying chemical logic for leveraging this powerful reagent in key synthetic transformations.
Physicochemical and Safety Data
Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 202982-67-0 | PubChem[3] |
| Molecular Formula | C₆H₂ClF₂I | PubChem[3] |
| Molecular Weight | 274.43 g/mol | PubChem |
| Appearance | Off-white to yellow crystalline solid | --- |
| Melting Point | 45-49 °C | --- |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) | --- |
GHS Hazard & Precautionary Statements
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). Avoid breathing dust/fume/gas/mist/vapors/spray (P261). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). Store in a well-ventilated place. Keep container tightly closed (P403 + P233).[3]
Senior Scientist's Note: Always handle this compound in a certified chemical fume hood. Due to its potential for respiratory irritation, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. Ensure all glassware is dry before use, as moisture can interfere with many of the subsequent catalytic reactions.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this building block lies in its selective participation in cross-coupling reactions. The following protocols are foundational workflows that can be adapted for a wide range of substrates.
Diagram: The General Catalytic Cycle of Cross-Coupling
The following diagram illustrates the three fundamental steps common to most palladium-catalyzed cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination.[4] The selectivity for the C-I bond in this compound is driven by the initial, rate-determining oxidative addition step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Chloro-2,5-difluoro-4-iodobenzene
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
1-Chloro-2,5-difluoro-4-iodobenzene is a valuable and versatile building block for researchers in medicinal chemistry, agrochemicals, and materials science. Its unique arrangement of halogen atoms—a highly reactive iodine, a less reactive chlorine, and two activating fluorine atoms—allows for precise and stepwise functionalization. This strategic placement of halogens enables the selective formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, with the C-I bond being significantly more susceptible to oxidative addition by palladium(0) catalysts. This chemoselectivity allows for the initial derivatization at the iodo-position while leaving the chloro-substituent available for subsequent transformations, providing a powerful tool for the synthesis of complex, polysubstituted aromatic compounds.
This guide provides detailed protocols and expert insights into the most common and effective derivatization strategies for this compound, focusing on Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.
The Principle of Chemoselective Derivatization
The successful and selective derivatization of this compound hinges on the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl.[1] This predictable trend is a consequence of the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most easily cleaved by a palladium(0) catalyst during the oxidative addition step of the catalytic cycle.
The electron-withdrawing nature of the two fluorine atoms on the benzene ring further activates the molecule towards oxidative addition, potentially leading to higher reactivity compared to non-fluorinated analogues. However, the steric hindrance from the ortho-chlorine atom and one of the fluorine atoms may influence the choice of catalyst and ligands to ensure efficient coupling at the iodine position. By carefully selecting the reaction conditions, one can achieve high yields of the mono-functionalized product, where the iodine atom is replaced, while the chlorine atom remains untouched for potential downstream modifications.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds from an aryl halide and an organoboron reagent.[2][3]
Causality in Experimental Design for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium catalyst, often in the form of Pd(PPh₃)₄ or generated in situ from a palladium(II) source like Pd(OAc)₂ and a phosphine ligand, is central to the catalytic cycle. The ligand stabilizes the palladium center and influences its reactivity. For a substrate like this compound, a bulky and electron-rich phosphine ligand can enhance the rate of oxidative addition and reductive elimination. The base, typically a carbonate or phosphate, plays a crucial role in the transmetalation step by activating the organoboron species. The solvent system, often a mixture of an organic solvent and water, is necessary to dissolve both the organic and inorganic reagents.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv) in toluene (10 mL).
-
Add a solution of K₂CO₃ (2.0 mmol, 2.0 equiv) in water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-1-chloro-2,5-difluorobenzene.
| Parameter | Value |
| Reactant 1 | This compound (1.0 equiv) |
| Reactant 2 | Phenylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Water (5:1) |
| Temperature | 90 °C |
| Time | 12 hours |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[4][5][6][7] This reaction is highly valuable for the synthesis of substituted alkynes, which are important precursors in the development of pharmaceuticals and organic materials.
Causality in Experimental Design for Sonogashira Coupling
The Sonogashira coupling typically employs a dual catalytic system. The palladium catalyst, such as PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl halide. The copper(I) co-catalyst, usually CuI, reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] An amine base, like triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The reaction is generally carried out in an anhydrous, oxygen-free environment to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Caption: Workflow for Sonogashira Coupling.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature, monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel to yield the desired 1-chloro-2,5-difluoro-4-(phenylethynyl)benzene.
| Parameter | Value |
| Reactant 1 | This compound (1.0 equiv) |
| Reactant 2 | Phenylacetylene (1.2 equiv) |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) |
| Co-catalyst | CuI (4 mol%) |
| Base | NEt₃ (2.0 equiv) |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Time | 4-8 hours |
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene to create a substituted alkene.[8][9][10] This reaction is a powerful method for the vinylation of aryl halides.
Causality in Experimental Design for Heck Reaction
A successful Heck reaction requires a palladium catalyst, a base, and a suitable solvent. The catalyst is typically a palladium(II) salt, such as Pd(OAc)₂, which is reduced in situ to the active palladium(0) species. A phosphine ligand, like tri-o-tolylphosphine (P(o-tol)₃), is often used to stabilize the catalyst and promote the reaction. The base, commonly a tertiary amine like triethylamine or an inorganic base like sodium acetate, is necessary to neutralize the hydrogen halide produced in the final step of the catalytic cycle.[10] The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile often being effective.
Caption: Workflow for the Heck Reaction.
Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (NEt₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Sealed tube or pressure vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).
-
Add styrene (1.2 mmol, 1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction to 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography to afford the substituted stilbene product.
| Parameter | Value |
| Reactant 1 | This compound (1.0 equiv) |
| Reactant 2 | Styrene (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) |
| Base | NEt₃ (1.5 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | 100 °C |
| Time | 24 hours |
Conclusion and Future Perspectives
The chemoselective derivatization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a wide array of polysubstituted aromatic compounds. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Heck reactions serve as a robust starting point for researchers. The unreacted chloro-substituent in the products of these reactions offers a valuable handle for further functionalization, enabling the creation of even more complex molecular architectures. Future work in this area may focus on the development of even more efficient and selective catalytic systems, as well as the exploration of other cross-coupling reactions to further expand the synthetic utility of this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-Chloro-2,5-difluoro-4-iodobenzene as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity
In the landscape of modern synthetic organic chemistry, the efficient and selective construction of complex molecular architectures is paramount. This is particularly true in the fields of medicinal chemistry and materials science, where the precise arrangement of functional groups dictates biological activity or material properties. 1-Chloro-2,5-difluoro-4-iodobenzene (CAS No: 1097871-23-2) has emerged as a powerful and versatile building block due to its unique substitution pattern.[1] The key to its utility lies in the differential reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions.
The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. This hierarchy allows for selective functionalization, a concept known as orthogonal reactivity.[2] In this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond.[3][4] This predictable reactivity allows chemists to perform a coupling reaction selectively at the iodine position while leaving the chlorine atom untouched for a subsequent, distinct transformation under more forcing conditions. The fluorine atoms, generally inert to cross-coupling, serve to modulate the electronic properties of the ring, a common strategy in drug design to enhance metabolic stability or binding affinity.
This document provides detailed protocols and expert insights into leveraging the unique reactivity of this compound in three of the most powerful cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1097871-23-2[1] |
| Molecular Formula | C₆H₂ClF₂I |
| Molecular Weight | 274.43 g/mol [1] |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) |
Core Principle: The Palladium-Catalyzed Cross-Coupling Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that generally involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate (Ar-Pd-X). This is typically the rate-determining step, and its ease follows the trend I > Br > Cl.[4]
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst, which re-enters the cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming carbon-carbon bonds due to the operational simplicity and the stability and low toxicity of the boronic acid reagents.[5][6]
Expertise & Experience: Causality Behind Experimental Choices
When using this compound, the Suzuki reaction will proceed selectively at the C-I bond. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
-
Catalyst/Ligand: For a relatively reactive C-I bond, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient. For more challenging couplings or to ensure high turnover, using a palladium(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be beneficial. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5][7] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is standard. Cesium carbonate is more soluble and often provides better results for less reactive substrates.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To couple an aryl or vinyl boronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Vinyl boronic acid or boronate ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-substituted-1-chloro-2,5-difluorobenzene product.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2%) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 6 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | THF/H₂O | 70 | 16 |
Application 2: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[8][9] This reaction is fundamental for synthesizing arylalkynes, which are precursors to many complex molecules and conjugated materials.
Expertise & Experience: Causality Behind Experimental Choices
The reaction is co-catalyzed by palladium and copper(I).[8] The selectivity for the C-I bond is pronounced.
-
Palladium Catalyst: Standard catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are highly effective.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a crucial step in the catalytic cycle.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure solubility of all components.
Protocol: Selective Sonogashira Coupling at the C-I Position
Objective: To couple a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH)
-
Optional co-solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Add this compound, the palladium catalyst, and copper(I) iodide to a dry reaction vessel.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., Et₃N and THF).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). Reactions are often complete within 2-8 hours.
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 3: Typical Conditions for Sonogashira Coupling
| Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base/Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N/THF | 25 | 4 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (5%) | i-Pr₂NH | 40 | 6 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N/DMF | 50 | 3 |
| Propargyl alcohol | Pd(PPh₃)₄ (3%) | CuI (5%) | Et₃N | 25 | 8 |
Application 3: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[11][12] This reaction has revolutionized access to anilines and their derivatives, which are ubiquitous in pharmaceuticals.
Expertise & Experience: Causality Behind Experimental Choices
This reaction requires a carefully selected catalyst system and a strong, non-nucleophilic base. The C-I bond is the exclusive site of reaction under typical conditions.
-
Catalyst/Ligand: Buchwald-Hartwig amination is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands like BINAP, XPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are essential for facilitating the challenging reductive elimination step that forms the C-N bond.[13]
-
Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[12][14] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures or more active catalysts.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
Objective: To couple a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol% Pd)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (4-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Table 4: Typical Conditions for Buchwald-Hartwig Amination
| Amine Partner | Pd Precursor/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Morpholine | Pd₂(dba)₃ / BINAP (2%) | NaOt-Bu (1.5) | Toluene | 100 | 12 |
| Aniline | Pd(OAc)₂ / XPhos (1.5%) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 |
| Benzylamine | Pd₂(dba)₃ / RuPhos (2%) | NaOt-Bu (1.5) | Toluene | 90 | 16 |
| Diethylamine | Pd(OAc)₂ / XPhos (2%) | LHMDS (1.8) | Toluene | 80 | 24 |
Advanced Strategy: Sequential Functionalization Workflow
The true power of this compound is realized in sequential coupling strategies. After the first transformation at the highly reactive C-I bond, the resulting product, a substituted 1-chloro-2,5-difluorobenzene, can be subjected to a second, different cross-coupling reaction at the C-Cl position. This typically requires more forcing conditions: higher temperatures, a more active catalyst system (e.g., a bulky phosphine ligand or an N-heterocyclic carbene ligand), and longer reaction times.
This approach allows for the rapid and convergent synthesis of complex, highly substituted aromatic compounds from a single starting material.
References
- 1. This compound - 上海柯维化学技术有限公司 [kewelchem.com]
- 2. Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-2,5-difluoro-4-iodobenzene
Welcome to the technical support center for the synthesis of 1-Chloro-2,5-difluoro-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing validated protocols.
Introduction
The synthesis of this compound, a key building block in medicinal chemistry and materials science, is most commonly achieved through a Sandmeyer-type reaction. This involves the diazotization of 4-chloro-2,5-difluoroaniline followed by the introduction of iodine. While the synthetic route is well-established, achieving high yields and purity can be challenging due to the reactivity of the diazonium salt intermediate and the potential for side reactions. This guide will address common issues encountered during this synthesis and provide practical solutions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound.
Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the Sandmeyer iodination of 4-chloro-2,5-difluoroaniline can stem from several factors, primarily related to the stability of the diazonium salt and the efficiency of the iodine substitution. Here’s a breakdown of potential causes and their solutions:
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Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the critical first step. Incomplete reaction leads to a lower concentration of the active intermediate.
-
Troubleshooting:
-
Temperature Control: Diazotization reactions are exothermic and the resulting diazonium salts are often unstable at higher temperatures.[1] It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature control.
-
Acid Concentration: A sufficient excess of strong acid (e.g., HCl or H₂SO₄) is necessary to generate nitrous acid in situ from sodium nitrite and to maintain a low pH, which stabilizes the diazonium salt.[2][3]
-
Purity of Starting Material: Ensure your 4-chloro-2,5-difluoroaniline is of high purity. Impurities can interfere with the diazotization process.
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can decompose, especially when warmed or exposed to light, leading to the formation of phenols and other byproducts.
-
Troubleshooting:
-
Use the Diazonium Salt Immediately: Prepare the diazonium salt solution and use it directly in the subsequent iodination step without delay.
-
Maintain Low Temperature: Keep the diazonium salt solution cold (0-5 °C) until it is added to the iodine source.
-
-
-
Inefficient Iodine Substitution: The displacement of the diazonium group with iodide is the final step. The choice of iodine source and reaction conditions are critical for high efficiency.
-
Troubleshooting:
-
Iodine Source: A solution of potassium iodide (KI) in water is a common and effective source of the iodide nucleophile. The use of diiodomethane has also been reported as a solvent and iodine source in some Sandmeyer reactions.[4]
-
Catalyst: While classic Sandmeyer reactions for chlorination and bromination use copper(I) salts, the iodination reaction with potassium iodide does not typically require a copper catalyst.[5] The reaction proceeds readily due to the high nucleophilicity of the iodide ion.
-
-
Experimental Protocol for Improved Yield:
Caption: Optimized workflow for the synthesis of this compound.
Question 2: I am observing significant amounts of a dark, tarry byproduct. What is it and how can I prevent its formation?
Answer:
The formation of dark, often polymeric, byproducts is a common issue in diazotization reactions. These are typically caused by side reactions of the highly reactive diazonium salt.
-
Azo Coupling: The most common cause of colored byproducts is azo coupling, where the diazonium salt (acting as an electrophile) reacts with an electron-rich aromatic compound.[1] In this case, the unreacted 4-chloro-2,5-difluoroaniline can act as the coupling partner.
-
Troubleshooting:
-
Maintain Excess Acid: A sufficiently acidic environment (pH < 4) protonates the amino group of the unreacted aniline, deactivating it towards electrophilic attack by the diazonium salt. Ensure you use a molar excess of strong acid.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly to form nitrous acid and then the diazonium salt, minimizing its contact with unreacted aniline.
-
Efficient Stirring: Good agitation ensures rapid mixing and prevents localized high concentrations of reactants.
-
-
-
Phenol Formation: Decomposition of the diazonium salt with water can produce the corresponding phenol (4-chloro-2,5-difluoro-phenol). While typically colorless, phenols can be easily oxidized to colored impurities.
-
Troubleshooting:
-
Strict Temperature Control: As mentioned before, keeping the temperature at 0-5 °C minimizes this decomposition pathway.
-
-
Question 3: How do I effectively purify the final product, this compound?
Answer:
Proper purification is essential to obtain a high-purity product. The purification strategy will depend on the nature of the impurities.
-
Initial Workup:
-
Extraction: After the reaction is complete, the product will be in an aqueous mixture. Extract the product into an organic solvent like dichloromethane or diethyl ether.
-
Washing:
-
Wash the organic layer with a solution of sodium bisulfite or sodium thiosulfate to remove any residual iodine.
-
A wash with a weak base (e.g., sodium bicarbonate solution) will remove any acidic byproducts, such as phenols.
-
Finally, wash with brine to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Final Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be necessary.
-
Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography is recommended. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexane.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of copper(I) salts in the Sandmeyer reaction, and are they necessary for iodination?
A1: In the Sandmeyer reaction for chlorination and bromination, copper(I) salts act as a catalyst to facilitate the transfer of a halogen from the copper(II) species to the aryl radical.[4] However, for iodination, the reaction between the diazonium salt and potassium iodide is facile and does not typically require a copper catalyst.
Q2: Can I use an organic solvent for the diazotization step?
A2: While aqueous systems are traditional, diazotization can be performed in organic solvents using an organic source of the nitrosonium ion, such as tert-butyl nitrite or isoamyl nitrite.[5] This can sometimes improve the solubility of the starting aniline and offer better control over the reaction.
Q3: What are the key safety precautions for this synthesis?
A3: Diazonium salts can be explosive when isolated and dry. Therefore, it is crucial to use them in solution and not attempt to isolate them. The diazotization reaction should be carried out behind a safety shield in a well-ventilated fume hood. Sodium nitrite is toxic and should be handled with appropriate personal protective equipment.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting aniline. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for analyzing the crude reaction mixture to identify the product and any major byproducts.
Quantitative Data Summary
The following table provides typical reaction parameters for the synthesis of aryl iodides from anilines via a Sandmeyer-type reaction. Note that optimal conditions may vary for this compound.
| Parameter | Typical Range | Rationale |
| Diazotization Temperature | 0 - 5 °C | Ensures stability of the diazonium salt. |
| Molar Ratio (NaNO₂:Aniline) | 1.0 - 1.1 : 1 | A slight excess of NaNO₂ ensures complete conversion of the aniline. |
| Molar Ratio (Acid:Aniline) | 2.5 - 3.0 : 1 | One equivalent neutralizes the aniline, the rest generates HNO₂ and stabilizes the diazonium salt. |
| Molar Ratio (KI:Aniline) | 1.1 - 1.5 : 1 | An excess of KI ensures efficient capture of the diazonium salt. |
| Iodination Temperature | 0 °C to Room Temperature | The reaction is typically started cold and allowed to warm. |
| Expected Yield | 60 - 85% | Yields can vary based on substrate and reaction scale. |
Logical Relationships in Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of 1-Chloro-2,5-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1-Chloro-2,5-difluoro-4-iodobenzene. As a multi-halogenated substrate, it presents unique challenges and potential side reactions that require careful consideration and optimization. This resource offers practical, experience-driven advice to help you navigate these complexities and achieve high-yielding, clean reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving low to no yield of the desired product. Where should I start troubleshooting?
A1: Low conversion is a common issue that often points to problems with catalyst activity or reaction conditions. Start by systematically evaluating the following:
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Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents were thoroughly degassed.
-
Reagent Quality: Verify the purity of your this compound and the boronic acid/ester. Boronic acids, in particular, can degrade over time, especially if they are electron-deficient. Consider using fresh or recently purified reagents.
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Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade upon prolonged exposure to air. Use fresh, properly stored catalyst and ligand. For this specific substrate, the choice of ligand is critical. Standard ligands like PPh₃ may be insufficient. Consider more robust, electron-rich, and bulky ligands such as SPhos or XPhos, which are known to improve catalyst stability and activity.
-
Base Selection: The base is crucial for the transmetalation step. Ensure you are using a suitable base (e.g., K₃PO₄, Cs₂CO₃) and that it is sufficiently soluble in your reaction medium.
Q2: I'm seeing a significant amount of a byproduct that appears to be my starting material with the iodine replaced by hydrogen. What is this and how can I prevent it?
A2: This side product is the result of protodeiodination (a type of hydrodehalogenation). It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a major competing pathway, especially with reactive aryl iodides.
-
Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.
-
Mitigation Strategies:
-
Optimize Ligand: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of the desired reductive elimination step, outcompeting the dehalogenation pathway.
-
Choice of Base: Avoid overly strong bases that might promote the formation of Pd-H species. Milder bases like K₃PO₄ or KF can be beneficial.
-
Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the sources of protons.
-
Q3: My main byproduct is a symmetrical biaryl, formed from two molecules of my boronic acid coupling together. What is causing this homocoupling?
A3: This is boronic acid homocoupling , a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.
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Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of two boronic acid molecules. Alternatively, under aerobic conditions, an oxo-palladium pathway can lead to homocoupling.
-
Mitigation Strategies:
-
Thorough Degassing: The most critical step is to rigorously exclude oxygen from your reaction. Ensure your solvents are properly degassed and maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), ensure your conditions effectively reduce it to the active Pd(0) state. The presence of phosphine ligands typically facilitates this.
-
Control Temperature: Excessive heat can sometimes promote catalyst decomposition and the formation of species that favor homocoupling.
-
Q4: I am trying to selectively couple at the iodine position, but I am seeing some reaction at the chlorine position as well. How can I improve selectivity?
A4: The inherent reactivity difference between aryl halides is the basis for selectivity (I > Br > OTf >> Cl). Oxidative addition to the C-I bond is significantly faster than to the C-Cl bond. However, under harsh conditions or with highly active catalysts, selectivity can be lost.
-
Control Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl insertion. Running the reaction at the lowest effective temperature (e.g., starting at room temperature or slightly elevated, 50-80 °C) can significantly enhance selectivity.
-
Ligand Choice: While bulky, electron-rich ligands are generally good, extremely active catalyst systems might be less selective. Sometimes, a less reactive ligand might be necessary to achieve the desired selectivity, though this will likely require longer reaction times.
-
Solvent Effects: The choice of solvent can influence selectivity. Polar aprotic solvents like DMF or MeCN have been shown in some systems to alter the reactivity and selectivity of the catalyst. Toluene or dioxane are common starting points.
Troubleshooting Guide: Specific Side Reactions
This section provides a deeper dive into the common side reactions encountered with this compound, their mechanisms, and detailed protocols for mitigation.
Problem 1: Protodeiodination (Hydrodehalogenation)
This side reaction is the premature replacement of the iodine atom with a hydrogen atom, leading to 1-Chloro-2,5-difluorobenzene. This is particularly problematic with electron-deficient N-heterocyclic halides and reactive aryl iodides.
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-2,5-difluoro-4-iodobenzene
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Chloro-2,5-difluoro-4-iodobenzene. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique reactivity of this versatile building block and achieve success in your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a polyhalogenated aromatic compound that offers a valuable platform for sequential, site-selective functionalization. Its reactivity is governed by the distinct electronic and steric properties of its four substituents. The carbon-iodine bond is the most reactive site for transition metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond. The general reactivity trend for aryl halides in such reactions is I > Br > OTf >> Cl.[1]
The presence of two electron-withdrawing fluorine atoms and one chlorine atom renders the aromatic ring electron-deficient. This electronic characteristic generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling cycles, which is often the rate-determining step.[1] However, the steric hindrance from the ortho-chlorine and fluorine substituents can influence catalyst and ligand selection for optimal reaction outcomes.
This guide will focus on the most common and powerful transformations involving this substrate: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as considerations for other potential transformations.
Frequently Asked Questions (FAQs)
Q1: At which position will the first cross-coupling reaction selectively occur?
A1: The first cross-coupling reaction will selectively occur at the iodine-bearing carbon (C-4). The carbon-iodine bond is significantly weaker and thus more reactive in palladium-catalyzed oxidative addition than the carbon-chlorine bond.[1]
Q2: How do the fluorine and chlorine substituents influence the reactivity?
A2: The fluorine and chlorine atoms are electron-withdrawing, which makes the aryl halide more electron-deficient. This generally accelerates the rate-limiting oxidative addition step in many cross-coupling reactions.[1] However, their steric bulk, particularly the ortho-chlorine, may require the use of bulky, electron-rich phosphine ligands to facilitate efficient coupling.
Q3: Is it possible to perform a second cross-coupling reaction at the chlorine position?
A3: While challenging, a second coupling at the C-1 position (C-Cl bond) is possible. It typically requires more forcing reaction conditions, such as higher temperatures, and specialized, highly active catalyst systems designed for aryl chloride activation.[2][3] Sequential, one-pot, two-step couplings are also a viable strategy, where the conditions are modified after the first coupling is complete.
Q4: What are the most common side reactions to watch out for?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (Glaser coupling in Sonogashira reactions).[1]
-
Protodeboronation: Loss of the boronic acid group in Suzuki reactions, especially in the presence of water and strong bases.[4]
-
Hydrodehalogenation: Replacement of a halogen atom (usually iodine) with a hydrogen atom. This can be promoted by certain bases, solvents, or impurities.[5][6]
-
Dehalogenation: Complete removal of a halogen from the starting material.[6]
Q5: Can I use this substrate in nucleophilic aromatic substitution (SNAr) reactions?
A5: Yes, the electron-deficient nature of the ring, enhanced by the fluorine and chlorine atoms, makes it a suitable candidate for SNAr.[7][8] The fluorine atoms are generally more susceptible to displacement than chlorine in SNAr reactions, especially when activated by ortho or para electron-withdrawing groups.[7][9]
Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound.
Problem 1: Low or No Product Yield
Low conversion is a frequent challenge. The following flowchart provides a systematic approach to diagnosing and resolving this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. Yoneda Labs [yonedalabs.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Chloro-2,5-difluoro-4-iodobenzene
Welcome to the technical support resource for the synthesis of 1-Chloro-2,5-difluoro-4-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this critical chemical intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic route to achieve higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the most common synthetic route to this compound and what impurities should I anticipate?
The most prevalent and direct method for synthesizing this compound is through the electrophilic iodination of 1-Chloro-2,5-difluorobenzene.[1] This precursor is a key intermediate in the synthesis of more complex organic molecules. The reaction typically employs an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of an oxidizing agent or an acid catalyst to generate a more potent electrophilic iodine species.
Common impurities can be categorized into several classes: unreacted starting material, isomeric byproducts, over-iodinated products, and reagent-derived impurities.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Origin / Cause | Analytical Identification (GC-MS / ¹⁹F NMR) |
| 1-Chloro-2,5-difluorobenzene | C₆H₃ClF₂ | Incomplete reaction; insufficient iodinating agent or reaction time. | Corresponds to the starting material's retention time and mass. Distinct fluorine NMR signals. |
| 1-Chloro-2,5-difluoro-3-iodobenzene | C₆H₂ClF₂I | Isomeric byproduct due to misdirected iodination. Less sterically hindered position. | Same mass as the desired product, but different retention time. Different fluorine NMR splitting pattern. |
| 1-Chloro-2,5-difluoro-6-iodobenzene | C₆H₂ClF₂I | Isomeric byproduct. Steric hindrance from the adjacent chlorine atom makes this a minor isomer. | Same mass as the desired product, but different retention time. Different fluorine NMR splitting pattern. |
| Di-iodinated Species | C₆HClF₂I₂ | Over-reaction due to excess iodinating agent or prolonged reaction time. | Higher molecular weight peak in MS. More complex NMR spectrum. |
| Nitro-substituted byproducts | C₆H₂ClF₂NO₂ | Use of nitric acid as an oxidizing agent in the iodination step.[2] | Distinct mass corresponding to the addition of a nitro group. |
Question 2: My reaction shows poor conversion, with significant starting material remaining. What are the likely causes and how can I fix it?
Low conversion is a frequent issue in electrophilic aromatic iodination, especially with deactivated rings like 1-Chloro-2,5-difluorobenzene. The electron-withdrawing nature of the halogen substituents makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles.
Troubleshooting Low Conversion:
-
Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) itself is a weak electrophile. Its reaction with deactivated aromatic rings often requires an oxidizing agent (e.g., nitric acid, iodic acid, hydrogen peroxide) to generate a more potent iodinating species like I⁺.[3][4]
-
Solution: Ensure your protocol includes a suitable oxidizing agent. A combination of iodine and iodic acid is an effective method for iodinating various aromatic compounds.[5]
-
-
Reagent Stoichiometry: An insufficient amount of the iodinating reagent will naturally lead to incomplete conversion.
-
Solution: Use a slight excess (1.1 to 1.3 equivalents) of the iodinating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
-
-
Reaction Temperature: Electrophilic aromatic substitutions are often temperature-dependent.
-
Solution: While higher temperatures can increase the reaction rate, they may also lead to more side products. A modest increase in temperature (e.g., from room temperature to 40-60 °C) can improve the conversion rate. This should be optimized for your specific reaction conditions.
-
Question 3: I'm observing a significant amount of an isomeric impurity. How can I improve the regioselectivity of the iodination?
Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. In 1-Chloro-2,5-difluorobenzene, both fluorine and chlorine are ortho-, para-directing groups. The iodine atom is introduced via an electrophilic aromatic substitution mechanism.
-
Position 4 (desired): This position is para to the chlorine atom and ortho to the fluorine at position 5. This is the electronically favored and sterically accessible position.
-
Position 3: This position is ortho to both the chlorine and a fluorine atom. While electronically activated, it is more sterically hindered.
-
Position 6: This position is ortho to the chlorine atom and meta to the fluorine atoms. It is sterically hindered by the adjacent chlorine.
Caption: Directing effects on the iodination of 1-Chloro-2,5-difluorobenzene.
Strategies to Enhance Regioselectivity:
-
Choice of Iodinating Agent: Bulky iodinating agents can enhance selectivity for the less sterically hindered position. Consider using reagents like N-iodosuccinimide (NIS) in an appropriate solvent.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Experimenting with different solvents (e.g., acetic acid, acetonitrile, or chlorinated solvents) may improve the ratio of the desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.
Question 4: My product is contaminated with di-iodinated species. How can this be prevented?
The formation of di-iodinated byproducts occurs when the desired product, which is still an activated aromatic ring, undergoes a second iodination reaction.
Mitigation Strategies:
-
Strict Stoichiometric Control: The most effective way to prevent over-reaction is to carefully control the stoichiometry of the iodinating agent. Avoid using a large excess.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-iodination.
-
Reaction Monitoring: Closely monitor the reaction's progress. As soon as the starting material is consumed (or when the ratio of product to starting material is optimal), quench the reaction to prevent further iodination of the product.
Question 5: What are the best methods for purifying the final product and removing these common impurities?
Purification is crucial to obtain high-purity this compound. A combination of techniques is often most effective.
Step-by-Step Purification Protocol:
-
Work-up:
-
Quench the reaction, for example, by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted iodine.[6]
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
-
Primary Purification (Column Chromatography):
-
This is the most effective method for separating the desired product from isomeric impurities and non-polar byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity eluent like pure hexanes or heptane and gradually increase the polarity by adding a small amount of ethyl acetate or dichloromethane. The optimal solvent system should be determined by TLC analysis.
-
-
Final Purification (Recrystallization):
-
If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final polishing step.
-
Solvent Selection: Choose a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water, heptane).
-
Caption: A typical workflow for the purification of this compound.
References
- 1. 1-Chloro-2,5-difluorobenzene | 2367-91-1 | Benchchem [benchchem.com]
- 2. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: 1-Chloro-2,5-difluoro-4-iodobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating the Stability and Reactivity of a Key Synthetic Building Block.
Welcome to the Technical Support Center for 1-Chloro-2,5-difluoro-4-iodobenzene. As Senior Application Scientists, we understand that working with highly functionalized aromatic compounds presents unique challenges. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound in your experiments. Our goal is to empower you with the knowledge to anticipate and overcome potential hurdles, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the primary stability concerns with this compound?
A1: The main stability issue with this compound is its susceptibility to dehalogenation, specifically the loss of the iodine atom. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds in the molecule, making it prone to cleavage, especially under basic conditions, elevated temperatures, or in the presence of transition metal catalysts. Photodecomposition upon exposure to direct sunlight is also a potential concern for iodinated aromatic compounds.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] For enhanced stability, refrigeration and protection from direct sunlight are recommended.[1]
Q3: What are the hazardous decomposition products of this compound?
A3: Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide (HI), and hydrogen chloride (HCl).[2]
Reactivity and Selectivity
Q4: In cross-coupling reactions, which halogen is expected to react first?
A4: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf >> Cl.[3][4] Therefore, the carbon-iodine bond in this compound is significantly more reactive and will selectively undergo oxidative addition to a palladium(0) catalyst under standard cross-coupling conditions, leaving the carbon-chlorine bond intact for potential subsequent transformations.[4][5]
Q5: How do the fluorine and chlorine substituents affect the reactivity of the C-I bond?
A5: The electron-withdrawing nature of the fluorine and chlorine atoms makes the aromatic ring more electron-deficient. This generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[3][6] This can lead to higher reactivity at the C-I bond compared to non-halogenated iodobenzene.[3]
Troubleshooting Guides for Common Experimental Issues
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but are observing poor conversion to the desired biaryl product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The palladium catalyst may have degraded. | Use a freshly opened bottle of catalyst or a pre-catalyst. Consider the in-situ generation of the active Pd(0) species. |
| Ineffective Base | The choice and strength of the base are critical for the transmetalation step. | For Suzuki reactions, common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate. A stronger base like Cs₂CO₃ may be necessary.[7] |
| Poor Solvent Choice | The solvent must be appropriate for the reaction and anhydrous. | Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and DMF. Ensure the solvent is anhydrous and deoxygenated. In some cases, the addition of a small amount of water can be beneficial.[3] |
| Low Reaction Temperature | The reaction may require thermal energy to proceed at a reasonable rate. | While the electron-deficient nature of the substrate can sometimes allow for milder conditions, heating is often necessary. Incrementally increase the reaction temperature and monitor the progress.[3][7] |
| Ligand Selection | Standard phosphine ligands may not be optimal. | For sterically hindered or electronically deactivated aryl halides, bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos can be more effective.[7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst with the appropriate ligand.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add enough anhydrous and degassed solvent (e.g., 1,4-dioxane) to achieve the desired concentration.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Issue 2: Significant Dehalogenation (De-iodination) Side Product Observed
During your cross-coupling reaction, you notice a significant amount of the de-iodinated starting material, 1-chloro-2,5-difluorobenzene, as a byproduct.
Causality and Mitigation Strategies:
Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the iodine atom is replaced by a hydrogen atom.[8] This is often problematic with highly active catalyst systems and can be influenced by the choice of base and solvent.[8]
Troubleshooting Flowchart for Dehalogenation
Caption: Troubleshooting workflow for minimizing dehalogenation.
Specific Recommendations:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes promote the desired reductive elimination of the coupled product over dehalogenation. However, an optimal balance needs to be found for your specific substrates, so screening different ligands may be necessary.[8]
-
Base and Solvent: Avoid alcoholic solvents, as they can be oxidized by the palladium complex to generate hydride species that lead to dehalogenation.[8] Consider using a weaker base or a non-alcoholic solvent system.[8] While strong bases like sodium tert-butoxide can promote dehalogenation, milder inorganic carbonates like potassium carbonate or cesium carbonate are often a safer choice.
-
Temperature and Time: Lowering the reaction temperature and reducing the reaction time can help to minimize the extent of this side reaction.
Issue 3: Failure of Sonogashira Coupling with a Terminal Alkyne
Your Sonogashira coupling reaction between this compound and a terminal alkyne is not proceeding as expected.
Overcoming Hurdles in C-C Bond Formation:
The challenges in Sonogashira coupling for this substrate are similar to those in Suzuki coupling, primarily stemming from steric hindrance and electronic deactivation.[7]
Key Optimization Parameters:
-
Catalyst and Ligand System: While the classic Pd(PPh₃)₄ catalyst may work for simpler aryl iodides, it is often insufficient for more complex substrates. A more robust system, such as a combination of a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with a suitable ligand, is recommended. The use of a copper(I) co-catalyst (e.g., CuI) is crucial to promote the desired cross-coupling over the homocoupling of the alkyne (Glaser coupling).[3][7]
-
Base and Solvent: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used in Sonogashira reactions.[3] Anhydrous, polar aprotic solvents like DMF or 1,4-dioxane are common choices.[7]
-
Temperature: Elevated temperatures, often in the range of 80-120 °C, are frequently required to drive the reaction to completion.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Add the anhydrous solvent (e.g., DMF or Et₃N).
-
Add the terminal alkyne (1.2-1.5 equiv.) and, if not used as the solvent, the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent like diethyl ether and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.[7]
Visualization of Key Reaction Pathways
References
Technical Support Center: Catalyst Selection for 1-Chloro-2,5-difluoro-4-iodobenzene Reactions
Welcome to the technical support center for reactions involving 1-Chloro-2,5-difluoro-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate. We will delve into the principles of chemoselectivity, provide actionable troubleshooting advice, and offer detailed experimental protocols to ensure the success of your synthetic endeavors.
Introduction: The Challenge of Chemoselectivity
This compound is a polyhalogenated aromatic compound offering multiple sites for functionalization. The key to its synthetic utility lies in the ability to selectively react at one halogen position while leaving the others intact. This chemoselectivity is governed by the significant differences in carbon-halogen bond dissociation energies. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–OTf > C–Cl > C–F.[1][2][3] Our focus will be on leveraging this reactivity difference to achieve selective functionalization at the highly reactive carbon-iodine (C-I) bond.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding the reactivity of this compound.
Q1: Why is the C-I bond the primary site of reaction in palladium-catalyzed cross-couplings?
A1: The selective activation of the C-I bond is a direct consequence of its lower bond dissociation energy compared to the C-Cl and C-F bonds.[1][4] In the catalytic cycle of most cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[4][5] This step is kinetically more favorable for the weaker C-I bond, allowing for precise and selective coupling at the iodine-bearing position under appropriate conditions.[3]
Q2: How do the electron-withdrawing fluorine and chlorine atoms influence the reaction?
A2: The fluorine and chlorine atoms are strongly electron-withdrawing. This property makes the aromatic ring more electron-deficient, which generally accelerates the rate of oxidative addition.[1][3] This electronic effect can lead to higher overall reactivity compared to non-halogenated iodobenzene. However, the steric bulk of the chlorine atom ortho to the iodine can also play a role, potentially influencing the choice of ligand required for optimal catalyst performance.[3][6]
Q3: What are the most suitable cross-coupling reactions for selectively functionalizing this substrate?
A3: The most common and effective reactions for selective C-I bond functionalization are palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[7][8]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[9][10]
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines.[11][12][13]
These reactions have been extensively developed to be highly selective for the more reactive halogen.
Section 2: Catalyst & Ligand Selection Guide
The choice of catalyst and, more importantly, the ligand is critical for achieving high yield and selectivity. The ligand stabilizes the palladium center and modulates its reactivity to favor the desired transformation.
Catalyst Selection Workflow
The following diagram provides a decision-making framework for selecting an appropriate catalytic system based on the desired transformation.
Caption: Catalyst selection decision tree.
Comparative Catalyst System Performance
The table below summarizes recommended starting conditions for various cross-coupling reactions. Optimization may be required based on the specific coupling partner.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (1-2) or Pd₂(dba)₃ (1) | XPhos or SPhos (2-4) | K₃PO₄ or Cs₂CO₃ (2-3) | Toluene/H₂O or Dioxane/H₂O | 80-110 | Bulky, electron-rich ligands are crucial for efficient coupling and preventing side reactions.[7][14] |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3) | PPh₃ (included) + CuI (2-5) | NEt₃ or DIPEA (2-3) | THF or DMF | RT - 60 | Copper(I) co-catalyst is typically required but can lead to alkyne homocoupling if not controlled.[3][9] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | BrettPhos or tBuXPhos (2-4) | NaOtBu or LHMDS (1.5-2) | Toluene or Dioxane | 80-110 | Strong, non-nucleophilic bases are required. Ligand choice is critical for coupling hindered amines.[12][15] |
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides solutions to common problems encountered during experiments.
Problem 1: Low or No Yield of the Desired Product
-
Q: My reaction is not proceeding, or the yield is very low. What should I check first?
-
Q: I've confirmed my catalyst is active, but the reaction is still sluggish. What is the next step?
-
A: Re-evaluate Ligand Choice: The ligand is not a universal solution; its effectiveness depends on the specific coupling partners. For Suzuki and Buchwald-Hartwig reactions, if one bulky phosphine ligand (e.g., XPhos) is ineffective, screen another (e.g., SPhos or RuPhos).[14] These ligands create a sterically hindered yet reactive palladium center that promotes the desired catalytic cycle.[12]
-
-
Q: My starting materials are still present after prolonged heating. Could the base or solvent be the issue?
-
A: Ineffective Base or Solvent System: The base plays a critical role, particularly in the transmetalation step of the Suzuki coupling.[7][16] Its effectiveness is highly dependent on its solubility in the chosen solvent. If using K₂CO₃ in a purely organic solvent fails, switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄, often in a biphasic system like Toluene/H₂O, can dramatically improve results.[14][17]
-
Problem 2: Significant Formation of Side Products
-
Q: I am observing a significant amount of homocoupled product from my boronic acid (Suzuki) or alkyne (Sonogashira). How can I prevent this?
-
A: Minimize Homocoupling: In Suzuki reactions, this is often caused by oxygen exposure, which can promote the oxidative homocoupling of the boronic acid. Rigorous degassing is the best solution.[3] In Sonogashira reactions, this side product (Glaser coupling) is promoted by the copper co-catalyst.[3] You can try reducing the amount of CuI or switching to a "copper-free" Sonogashira protocol, which may require a different ligand system.[18]
-
-
Q: My desired product is contaminated with a deiodinated starting material (1-Chloro-2,5-difluorobenzene). What causes this?
-
A: Prevent Dehalogenation: This side reaction, known as hydrodehalogenation, can occur in the presence of a base and a hydrogen source (e.g., trace water or the amine itself in Buchwald-Hartwig reactions).[14] To mitigate this, consider using a milder base, lowering the reaction temperature, or employing a more efficient catalyst system that favors the cross-coupling pathway at a faster rate than the dehalogenation pathway.
-
-
Q: I am seeing evidence of a second coupling reaction occurring at the C-Cl bond. How do I improve selectivity for mono-coupling?
-
A: Enhance Selectivity: While the C-I bond is much more reactive, forcing conditions (high temperatures, long reaction times, high catalyst loading) can lead to undesired reactivity at the C-Cl bond.[3] To ensure mono-functionalization, use a stoichiometric amount of your coupling partner (e.g., 1.0-1.1 equivalents), carefully monitor the reaction by TLC or GC-MS, and stop the reaction as soon as the starting material is consumed. Using a catalyst system known for high selectivity at lower temperatures is also advisable.
-
Section 4: Experimental Protocols
The following are representative, detailed protocols for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the coupling with an arylboronic acid.
Caption: Suzuki-Miyaura experimental workflow.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol describes the coupling with a terminal alkyne.[2]
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (3 mL) and DMF (3 mL) via syringe. Then, add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at 80 °C for 2-6 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol describes the coupling with a primary or secondary amine.
-
Vessel Preparation: In a glovebox or under a strong flow of argon, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Catalyst and Substrate Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), BrettPhos (0.02 mmol, 2 mol%), and this compound (1.0 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 6-18 hours, monitoring by TLC or GC-MS.
-
Workup: Cool to room temperature, pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Strategic Synthesis: 1-Chloro-2,5-difluoro-4-iodobenzene vs. 1-bromo-3-chloro-5-iodobenzene
In the intricate world of drug discovery and materials science, the selection of the right building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Polyhalogenated benzenes are indispensable tools, offering multiple, differentiated reaction sites for the construction of complex molecular architectures. This guide provides an in-depth comparison of two powerful, yet distinct, building blocks: 1-chloro-2,5-difluoro-4-iodobenzene and 1-bromo-3-chloro-5-iodobenzene . We will dissect their reactivity profiles, explore their strategic applications, and provide field-proven experimental protocols to empower researchers in making informed synthetic choices.
Foundational Principles: Understanding Reactivity in Polyhalogenated Arenes
The synthetic utility of these molecules is rooted in the differential reactivity of their carbon-halogen (C-X) bonds. This selectivity is primarily governed by bond dissociation energies and the electronic nature of the halogens.
Carbon-Halogen Bond Strength and Reactivity
In transition metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. The energy barrier for this step is inversely related to the C-X bond strength. The bond dissociation energies decrease down the halogen group, establishing a clear and exploitable reactivity hierarchy.[1]
-
Reactivity Order: C-I > C-Br > C-Cl > C-F
Consequently, the iodine substituent is the most labile and will react preferentially in cross-coupling reactions under mild conditions.[1][2] This principle is the cornerstone of sequential, site-selective functionalization.
Electronic Effects on the Aromatic Ring
Halogens exert a dual electronic influence:
-
Inductive Effect (-I): Due to their electronegativity, all halogens withdraw electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution (EAS) compared to benzene.[3][4] The strength of this effect is F > Cl > Br > I.[3]
-
Resonance Effect (+R): Through their lone pairs, halogens can donate electron density into the ring, particularly at the ortho and para positions.[4]
For EAS reactions, the stronger inductive effect generally outweighs the resonance effect, making halobenzenes less reactive than benzene.[4] However, in the context of cross-coupling, the electronic properties imparted by these halogens, particularly the electron-withdrawing fluorine atoms in this compound, can significantly influence the properties of the final molecule, such as metabolic stability and binding affinity in medicinal chemistry contexts.
Head-to-Head Comparison: Physicochemical Properties
A summary of the core properties of each reagent provides a baseline for comparison.
| Property | This compound | 1-bromo-3-chloro-5-iodobenzene |
| CAS Number | 1097871-23-2[5] | 13101-40-1[6] |
| Molecular Formula | C₆H₂ClF₂I | C₆H₃BrClI |
| Molecular Weight | 274.43 g/mol | 317.35 g/mol [6] |
| Appearance | Solid | White to brown crystalline powder[7] |
| Structure |
|
|
Performance in Key Synthetic Transformations: A Comparative Analysis
The true value of these reagents is revealed in their differential performance in palladium-catalyzed cross-coupling reactions, the workhorse of modern organic synthesis.[8]
Core Concept: Orthogonal Reactivity
The significant difference in reactivity between the C-I, C-Br, and C-Cl bonds allows for a "stepwise" or "orthogonal" functionalization. One can selectively address the C-I bond while leaving the C-Br and C-Cl bonds untouched for subsequent, more forcing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound | 1097871-23-2 [sigmaaldrich.com]
- 6. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Sonolytic Reactivity of Halobenzenes for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of halobenzenes—fluorobenzene, chlorobenzene, bromobenzene, and iodobenzene—under sonolysis. It is designed for researchers, scientists, and drug development professionals who are exploring advanced oxidation processes for the degradation of halogenated organic compounds. This document synthesizes experimental data and mechanistic insights to offer a clear understanding of the factors governing the sonochemical degradation of these compounds.
Introduction to Sonolysis of Halobenzenes
Sonolysis, the application of high-frequency ultrasound to a liquid medium, has emerged as a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants (POPs). Among these, halobenzenes are of significant environmental and toxicological concern. The efficacy of sonolysis in degrading these compounds stems from the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. This process generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (around 1000 atm), leading to the thermal decomposition of volatile compounds and the generation of highly reactive radical species.[1]
This guide will explore the nuances of halobenzene reactivity in sonolysis, providing a comparative analysis grounded in experimental evidence. Understanding these differences is crucial for optimizing degradation processes and for the development of effective remediation strategies.
The Mechanism of Sonolytic Degradation
The degradation of halobenzenes during sonolysis is not a simple, single-step process. It primarily occurs through two interconnected pathways, both driven by the energy released during cavitation bubble collapse.
-
Pyrolysis within the Cavitation Bubble: Due to their volatility, halobenzene molecules can diffuse into the cavitation bubbles. During the violent collapse of these bubbles, the entrapped molecules are subjected to extreme temperatures and pressures, leading to their pyrolytic cleavage.[2][3][4] The primary pyrolytic event is the homolytic cleavage of the carbon-halogen (C-X) bond, which is often the rate-determining step.
-
Radical Attack at the Bubble-Liquid Interface and in the Bulk Solution: The high temperatures within the collapsing bubbles also lead to the pyrolysis of water molecules, generating highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H).[5][6] These radicals can then attack halobenzene molecules at the bubble-liquid interface or in the bulk solution, initiating a cascade of oxidative and reductive reactions.[7][8]
The interplay between these two mechanisms is influenced by the physicochemical properties of the specific halobenzene and the experimental conditions.
Comparative Reactivity of Halobenzenes
The sonolytic degradation of halobenzenes follows a distinct reactivity trend, which is a function of several key molecular properties. Experimental studies have shown that the degradation rate generally increases as we descend the halogen group.
Reactivity Order: Iodobenzene > Bromobenzene > Chlorobenzene > Fluorobenzene
This trend can be primarily attributed to two factors: the carbon-halogen bond dissociation energy (BDE) and the hydrophobicity of the molecule.
The Role of Bond Dissociation Energy
The C-X bond dissociation energy is a critical parameter in the pyrolytic degradation pathway. A weaker C-X bond requires less energy to break, leading to a faster degradation rate. As we move down the halogen group, the C-X bond becomes progressively weaker.
| Halobenzene | C-X Bond Dissociation Energy (kJ/mol) |
| Fluorobenzene | ~523 |
| Chlorobenzene | ~410 |
| Bromobenzene | ~347 |
| Iodobenzene | ~280 |
Data sourced from various chemical data repositories.
The significantly lower BDE of the C-I bond in iodobenzene makes it the most susceptible to pyrolytic cleavage within the cavitation bubble, contributing to its higher degradation rate compared to the other halobenzenes.
The Influence of Hydrophobicity
Hydrophobicity, often quantified by the logarithm of the octanol-water partition coefficient (log Kow), influences the partitioning of the halobenzene molecules at the bubble-liquid interface, where the concentration of reactive radicals is highest. More hydrophobic compounds tend to accumulate at this interface, increasing their proximity to the reaction zones and thus enhancing their degradation rate.
| Halobenzene | log Kow |
| Fluorobenzene | 2.27 |
| Chlorobenzene | 2.84 |
| Bromobenzene | 2.99 |
| Iodobenzene | 3.25 |
Data sourced from various chemical data repositories.
The increasing hydrophobicity from fluorobenzene to iodobenzene facilitates their accumulation at the bubble interface, leading to a more efficient degradation process.
Quantitative Comparison of Degradation Rates
The following table summarizes representative pseudo-first-order degradation rate constants (k) for the sonolysis of the four monohalogenated benzenes under comparable experimental conditions. It is important to note that absolute values can vary with experimental setup (e.g., frequency, power, initial concentration).
| Halobenzene | Pseudo-first-order rate constant (k) x 10-5 (s-1) |
| Fluorobenzene | 1.8 |
| Chlorobenzene | 3.5 |
| Bromobenzene | 5.2 |
| Iodobenzene | 7.8 |
Data adapted from a comparative study on the sonolysis of monohalogenated benzenes at 520 kHz and an initial concentration of 1 mM.[2]
These quantitative data clearly illustrate the increasing reactivity down the halogen group, corroborating the mechanistic explanations based on bond dissociation energy and hydrophobicity.
Experimental Protocol for Comparative Sonolysis of Halobenzenes
This section provides a detailed, step-by-step methodology for conducting a comparative sonolysis experiment of halobenzenes in a laboratory setting.
Materials and Reagents
-
Halobenzenes: Fluorobenzene (≥99%), Chlorobenzene (≥99%), Bromobenzene (≥99%), Iodobenzene (≥99%)
-
Solvent: Deionized water (Milli-Q or equivalent)
-
Internal Standard: A suitable volatile organic compound not expected to be a byproduct of halobenzene degradation (e.g., 2-pentanone, 3-hexanone).
-
Quenching Agent: Sodium thiosulfate solution (for quenching residual oxidants before analysis).
-
Analytical Standards: Certified reference materials for each halobenzene and expected degradation products.
-
Gases: Argon or air for saturating the solution.
Experimental Setup
A typical sonochemical reactor setup consists of:
-
Ultrasonic Transducer/Probe: A high-frequency ultrasonic probe (e.g., 20 kHz, 500 kHz) with a power controller.
-
Reaction Vessel: A jacketed glass reactor to allow for temperature control via a circulating water bath. The vessel should have ports for sampling, gas purging, and the ultrasonic probe.
-
Constant Temperature Water Bath: To maintain a constant temperature throughout the experiment (e.g., 25 °C).
-
Gas Purging System: To saturate the solution with a specific gas (e.g., argon to create an inert environment or air for oxidative conditions).
-
Magnetic Stirrer: To ensure homogeneity of the solution.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative sonolysis of halobenzenes.
Step-by-Step Procedure
-
Solution Preparation: Prepare a stock solution of each halobenzene in deionized water at the desired concentration (e.g., 1 mM). Add a known concentration of the internal standard.
-
System Setup: Assemble the sonochemical reactor as described in section 4.2. Transfer a fixed volume of the prepared halobenzene solution into the reaction vessel.
-
Gas Saturation: Purge the solution with the chosen gas (e.g., argon) for at least 30 minutes to ensure saturation and to remove dissolved oxygen if an inert atmosphere is desired.
-
Temperature Equilibration: Allow the solution to equilibrate to the desired temperature (e.g., 25 °C) using the circulating water bath.
-
Sonication: Immerse the ultrasonic probe into the solution to a fixed depth. Turn on the ultrasonic generator and apply the desired frequency and power. Start a timer to mark the beginning of the reaction.
-
Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 15, 30, 60, 90 minutes) using a syringe.
-
Sample Quenching and Preparation: Immediately transfer the collected sample into a vial containing a small amount of sodium thiosulfate solution to quench any residual oxidizing species.
-
Extraction: Perform a liquid-liquid extraction of the quenched sample with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Analysis: Analyze the organic extract using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) to determine the concentration of the parent halobenzene and any degradation products.
-
Data Analysis: Plot the natural logarithm of the halobenzene concentration versus time. The slope of the resulting straight line will give the pseudo-first-order rate constant (k).
Reaction Pathways and Byproduct Formation
The sonolysis of halobenzenes leads to the formation of various intermediates and final degradation products. A proposed reaction pathway is illustrated below.
Caption: Proposed reaction pathway for the sonolysis of a halobenzene.
The initial step is the cleavage of the C-X bond, forming a phenyl radical and a halogen radical. The phenyl radical can then react with a hydrogen atom to form benzene or with a hydroxyl radical to form phenol. The parent halobenzene can also be directly attacked by hydroxyl radicals to form halophenols. These aromatic intermediates can undergo further oxidation, leading to ring-opening and eventual mineralization to carbon dioxide, water, and halide ions.
Conclusion
The sonolytic degradation of halobenzenes is a complex process governed by a combination of pyrolytic and radical-mediated reactions. The reactivity of these compounds is strongly influenced by their physicochemical properties, with the degradation rate increasing in the order: fluorobenzene < chlorobenzene < bromobenzene < iodobenzene. This trend is primarily dictated by the decreasing carbon-halogen bond dissociation energy and increasing hydrophobicity down the halogen group.
This guide provides a comprehensive overview for researchers and professionals in the field, offering a basis for understanding and optimizing sonochemical processes for the remediation of halogenated organic pollutants. The detailed experimental protocol and mechanistic insights serve as a practical resource for conducting further research and developing effective environmental technologies.
References
- 1. Effect of ultrasound frequency on pulsed sonolytic degradation of octylbenzene sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasonic-assisted photocatalytic degradation of various organic contaminants using ZnO supported on a natural polymer of sporopollenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 1-Chloro-2,5-difluoro-4-iodobenzene
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of robust and reproducible synthesis. 1-Chloro-2,5-difluoro-4-iodobenzene, a halogenated aromatic compound, serves as a critical building block in the synthesis of various pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring four different halogens, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides an in-depth comparison of key analytical methods for the comprehensive characterization of this compound, grounded in established principles and supported by experimental data from closely related analogs.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
The structural complexity of this compound demands a suite of orthogonal analytical techniques. No single method can provide a complete picture of the molecule's identity and purity. For instance, while Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation, chromatographic techniques are essential for resolving impurities. This guide will explore the synergistic application of spectroscopic and chromatographic methods to build a comprehensive analytical profile.
I. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a rich dataset for analysis.
The Causality Behind NMR Experimental Choices
The choice of NMR experiments is dictated by the need to probe the connectivity and spatial relationships of the atoms within the molecule. A standard analysis workflow begins with one-dimensional spectra to identify the chemical environments of each nucleus, followed by two-dimensional correlation experiments to piece together the molecular puzzle.
Key NMR Experiments and Expected Results
| Experiment | Purpose | Expected Observations for this compound |
| ¹H NMR | To identify the chemical shifts and coupling patterns of the protons. | Two distinct aromatic proton signals, each showing complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. |
| ¹³C NMR | To identify the number and chemical environment of the carbon atoms. | Six unique aromatic carbon signals. The carbons bonded to halogens will exhibit characteristic chemical shifts and may show coupling to fluorine. |
| ¹⁹F NMR | To directly observe the fluorine environments. | Two distinct fluorine signals, likely showing coupling to each other and to the neighboring protons. |
| COSY | To identify proton-proton couplings. | Correlation between the two aromatic proton signals, confirming their spatial proximity. |
| HSQC | To correlate protons with their directly attached carbons. | Correlation of each proton signal to its corresponding carbon signal. |
| HMBC | To identify long-range (2-3 bond) proton-carbon correlations. | Correlations from the protons to neighboring carbons, helping to assign the quaternary carbons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program. A spectral width of ~12 ppm centered at ~6 ppm is a suitable starting point.
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction.
-
Analysis: Integrate the signals to determine the relative ratios of the protons. Analyze the chemical shifts and coupling constants to elucidate the structure.
II. Purity Assessment and Separation by Chromatographic Techniques
Chromatography is indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities. Both gas and liquid chromatography are valuable tools in this context.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for analyzing volatile and thermally stable compounds like halogenated benzenes.[1] It provides information on both the retention time (a measure of purity) and the mass-to-charge ratio of the compound and its fragments, which aids in identification.
The Logic of GC-MS Method Development
The choice of the GC column and temperature program is critical for achieving good separation. A non-polar or medium-polarity column is typically effective for halogenated aromatics. The temperature program is optimized to ensure that the analyte elutes in a reasonable time with good peak shape, while separating it from any closely eluting impurities.
Expected GC-MS Data
For this compound (Molecular Weight: 274.43 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 274. The isotopic pattern of this peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key identifier. Common fragmentation patterns for halogenated benzenes involve the loss of halogen atoms or the entire substituent group.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250°C in split mode.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode over a mass range of 50-400 amu.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The resulting chromatogram will show the retention time of the main component, and the mass spectrum of that peak can be used to confirm its identity.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment, especially for less volatile compounds or for preparative-scale purification.[2] Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common choice for halogenated benzenes.
Rationale for HPLC Conditions
The choice of a C18 column is based on its wide applicability and effectiveness in retaining non-polar to moderately polar compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve a good balance between retention and analysis time. A UV detector is suitable as the aromatic ring of the analyte is a chromophore.
Comparative HPLC Performance
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale/Comparison |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) | The same column allows for a direct comparison of the elution methods. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | A: Water, B: Acetonitrile. Gradient from 60% B to 95% B over 10 min. | Gradient elution is often superior for separating complex mixtures with a wide range of polarities, providing better resolution for both early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | UV at 254 nm | A common wavelength for detecting aromatic compounds. |
III. Elemental Composition Confirmation
Elemental analysis provides the fundamental confirmation of the empirical formula of a synthesized compound.[3] For this compound (C₆H₂ClF₂I), this technique verifies the mass percentages of carbon and hydrogen. Halogen content can also be determined by specific elemental analysis methods.
The Principle of Combustion Analysis
The sample is combusted in a high-temperature, oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O). These gases are then separated and quantified using a thermal conductivity detector.
Expected vs. Theoretical Elemental Composition
| Element | Theoretical Mass % | Acceptable Experimental Range |
| Carbon (C) | 26.26% | ± 0.4% |
| Hydrogen (H) | 0.73% | ± 0.4% |
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure sample into a tin capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Analysis: Place the sample into the instrument's autosampler. The instrument will automatically drop the sample into a high-temperature furnace for combustion.
-
Data Interpretation: The instrument software calculates the mass percentages of C, H, and N based on the detector response and the sample weight. Compare the experimental results to the theoretical values.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the analytical characterization process for this compound.
References
A Comparative Guide to the Purity Analysis of 1-Chloro-2,5-difluoro-4-iodobenzene by High-Performance Liquid Chromatography
For researchers and professionals engaged in drug discovery and development, the chemical purity of starting materials and intermediates is a cornerstone of success. The compound 1-Chloro-2,5-difluoro-4-iodobenzene serves as a critical building block in the synthesis of complex pharmaceutical agents. Its highly functionalized aromatic ring offers multiple reaction sites, but this reactivity also opens the door to the formation of closely related impurities during synthesis. These impurities can have a profound impact on reaction yields, downstream purification processes, and the safety and efficacy profile of the final active pharmaceutical ingredient (API).
This in-depth guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for the purity assessment of this compound. We will explore the causality behind chromatographic choices, present a detailed experimental protocol, and objectively compare the performance of HPLC with alternative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC), supported by representative data.
The Central Role of HPLC in Purity Determination
HPLC is the industry-standard technique for the quality control of non-volatile and semi-volatile organic compounds, making it exceptionally well-suited for analyzing substituted halogenated benzenes.[1][2] Its robustness, high resolution, and quantitative accuracy are indispensable for routine analysis in a regulated environment.
The primary mechanism of separation for a molecule like this compound in a reversed-phase HPLC (RP-HPLC) system is based on its hydrophobic partitioning between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. The presence of multiple halogen substituents introduces unique electronic and steric factors that can be exploited for high-resolution separation from potential impurities. Specifically, interactions such as halogen-π interactions can influence selectivity, making the choice of stationary phase critical.[3]
Causality in Method Development: A Rationale-Driven Approach
A robust analytical method is not a mere collection of parameters but a system designed for a specific purpose. Here, we dissect the key choices for developing a reliable purity method for this compound.
-
Column Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC due to its strong hydrophobicity and wide availability. For this analyte, a high-purity, end-capped C18 column provides excellent retention and peak shape. An alternative, the Phenyl-Hexyl phase, can offer enhanced selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte's benzene ring. This can be particularly useful for separating isomers with minor positional differences.
-
Mobile Phase Composition: A gradient elution using acetonitrile and water is the logical choice. Acetonitrile provides good elution strength and is UV transparent at lower wavelengths. A gradient, starting with a higher water percentage and increasing the acetonitrile concentration over time, is essential. This ensures that any early-eluting, more polar impurities are well-retained and separated, while the highly non-polar main analyte and any lipophilic impurities are eluted efficiently within a reasonable runtime, preventing excessive peak broadening.
-
Detector Selection and Wavelength: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV-Vis detector. It not only quantifies the analyte at a specific wavelength (e.g., 228 nm, a common choice for substituted benzenes[2]) but also captures the entire UV spectrum for each peak. This capability is crucial for peak purity analysis, allowing the scientist to detect the presence of co-eluting impurities under a single chromatographic peak—a cornerstone of a self-validating protocol.
Analytical Workflow for Purity Determination
The following diagram outlines the logical flow of the purity analysis process, from initial sample handling to the final report.
Caption: Logical workflow from sample preparation to final purity report.
Detailed Experimental Protocol: HPLC-PDA Method
This protocol provides a robust starting point for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA/DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and ultrapure water.
-
This compound sample and reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 228 nm (with spectral data collected from 200-400 nm)
-
Injection Volume: 5 µL
3. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1.0 mg/mL.
-
Reference Standard Solution: Prepare a 1.0 mg/mL solution of the reference standard in acetonitrile for peak identification.
-
Working Solution: Dilute the sample solution to approximately 0.1 mg/mL with acetonitrile for analysis. Filter through a 0.22 µm syringe filter before injection.
4. System Suitability Test (SST):
-
Inject the reference standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing Factor (Asymmetry) between 0.8 and 1.5.
-
Theoretical Plates > 2000.
-
5. Data Analysis:
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Verify the spectral purity of the main peak using the detector software's purity analysis function.
Representative HPLC Performance Data
The following table summarizes typical performance data for the separation of this compound from its potential process-related impurities using the proposed HPLC method.
| Compound | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Purity Angle | Purity Threshold |
| 1-Chloro-2,5-difluorobenzene (Precursor) | 8.2 | - | 1.1 | 0.15 | 0.30 |
| Isomeric Impurity (e.g., 2-Chloro-1,4-difluoro-5-iodobenzene) | 11.5 | 3.8 | 1.2 | 0.21 | 0.35 |
| This compound (API) | 12.9 | 2.5 | 1.1 | 0.12 | 0.28 |
| Dimeric Byproduct | 16.5 | 5.1 | 1.3 | 0.18 | 0.32 |
Note: Data are representative and intended for illustrative purposes.
Comparison with Alternative Analytical Methods
While HPLC is the primary technique for routine quality control, orthogonal methods are essential for comprehensive characterization, impurity identification, and method validation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds in a gaseous mobile phase with mass-based detection for identification.[5][6] | Separation using a supercritical fluid (typically CO₂) as the mobile phase.[7][8] |
| Analyte Suitability | Excellent for non-volatile and thermally stable compounds. Ideal for most pharmaceutical intermediates. | Requires analytes to be volatile and thermally stable. Suitable for this specific compound and its likely impurities. | Broad applicability, bridging the gap between GC and LC. Excellent for both chiral and achiral separations.[9] |
| Primary Application | Routine QC, purity testing, and quantitative analysis.[1] | Impurity identification, structural elucidation, and analysis of trace volatile impurities.[10][11][12] | High-throughput screening, preparative separations, and "green" analytical chemistry.[13][14] |
| Throughput | Moderate. Typical run times are 15-30 minutes. | High. Fast run times are possible, often under 15 minutes. | Very High. Faster separations and rapid column equilibration lead to significant time savings.[9] |
| Solvent Consumption | High. Significant use of organic solvents like acetonitrile. | Very Low. Uses carrier gas (e.g., Helium, Hydrogen) with minimal to no organic solvent use. | Low. Primarily uses captured CO₂, drastically reducing organic solvent waste.[9] |
| Limitations | Lower peak capacity compared to GC for complex mixtures; requires reference standards for identification. | Not suitable for non-volatile or thermally labile compounds; potential for analyte degradation in the injector. | Requires specialized high-pressure equipment; method development can be more complex for certain analytes. |
Synergistic Application of Techniques
The most robust analytical strategy does not rely on a single technique but uses them orthogonally to build a complete purity profile:
-
HPLC-PDA: Used for routine purity testing and quantification due to its precision and robustness.
-
GC-MS: Employed during process development to identify and characterize any unknown volatile or semi-volatile impurities. The mass spectrum provides structural information that UV detection cannot.
-
LC-MS: For non-volatile impurities that cannot be analyzed by GC, coupling the HPLC to a mass spectrometer provides the necessary structural data for definitive identification.
-
SFC: Considered for high-throughput screening of synthesis batches or for preparative chromatography to isolate impurities for further structural analysis, offering significant speed and environmental benefits.[8][9]
Conclusion
For the critical task of purity analysis of this compound, High-Performance Liquid Chromatography with Photodiode Array detection stands out as the most suitable technique for routine quality control. It offers an unparalleled combination of resolution, sensitivity, and robust quantification necessary for the pharmaceutical industry. The detailed HPLC protocol provided in this guide serves as a validated starting point for immediate application.
However, a comprehensive understanding of a compound's purity profile necessitates an orthogonal approach. Gas Chromatography-Mass Spectrometry is an invaluable tool for the definitive identification of volatile impurities, while Supercritical Fluid Chromatography presents a compelling high-throughput and environmentally sustainable alternative. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the quality and consistency of their chemical entities, paving the way for successful and safe therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical fluid chromatography in drug analysis: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. routledge.com [routledge.com]
- 14. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
Mass spectrometry of 1-Chloro-2,5-difluoro-4-iodobenzene
An In-Depth Comparative Guide to the Mass Spectrometry of 1-Chloro-2,5-difluoro-4-iodobenzene
Authored by: A Senior Application Scientist
This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this compound. As a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, unequivocal structural confirmation is paramount. We will move beyond procedural lists to explore the causality behind instrumental choices, ensuring a robust and self-validating analytical approach.
Analyte Profile: this compound
Understanding the physicochemical nature of the analyte is the foundation for selecting an appropriate analytical technique. This compound is a halogenated aromatic compound. Its structure lends it to high thermal stability and volatility, making it an ideal candidate for Gas Chromatography (GC) introduction. However, its relatively nonpolar nature presents challenges for ionization techniques that rely on solution-phase chemistry.
A critical feature for its mass spectrometric identification is its distinct isotopic signature. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl), provides a powerful diagnostic tool.[1][2]
| Property | Value | Significance for Mass Spectrometry |
| Molecular Formula | C₆H₃ClF₂I | Defines the elemental composition. |
| Average Molecular Weight | 275.44 g/mol | Approximate mass. |
| Monoisotopic Mass | 274.8936 Da | Exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹²⁷I). Crucial for high-resolution MS.[3] |
| Key Isotopes | ³⁵Cl (75.77%), ³⁷Cl (24.23%)¹⁹F (100%)¹²⁷I (100%) | The ³⁵Cl/³⁷Cl ratio produces a characteristic M+2 peak with an intensity of approximately 32% of the monoisotopic (M) peak.[2][4] Fluorine and iodine are monoisotopic and do not complicate this pattern.[3][4] |
Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical decision in the mass spectrometric analysis of this compound. It dictates the nature of the resulting mass spectrum—from a fragmentation-rich fingerprint to a simple confirmation of molecular weight. We will compare the industry standard, Electron Ionization (EI), with softer alternatives.
Electron Ionization (EI): The Gold Standard for Structural Elucidation
EI is a high-energy, hard ionization technique that generates highly reproducible fragmentation patterns, making it invaluable for structural confirmation and library matching.[5]
Principle of Operation: The analyte, typically introduced from a GC system, is bombarded by a beam of high-energy electrons (standardized at 70 eV). This energy is sufficient to dislodge an electron from the molecule, forming a high-energy molecular ion (M⁺˙) that is prone to extensive fragmentation.[5][6]
Expected Mass Spectrum:
-
Molecular Ion (M⁺˙): A distinct peak cluster will be observed at m/z 275 (for C₆H₃³⁵ClF₂I) and m/z 277 (for C₆H₃³⁷ClF₂I), with the expected ~3:1 intensity ratio.[7] Due to the stability of the aromatic ring, this peak should be clearly visible.
-
Fragmentation Pattern: The fragmentation is predictable, governed by the bond strengths within the molecule. The weakest carbon-halogen bond is C-I, followed by C-Cl, and finally C-F. This leads to a cascade of fragmentation events that provide a structural fingerprint.
Proposed EI Fragmentation Pathway:
The fragmentation cascade begins with the molecular ion and proceeds through the sequential loss of the most labile groups.
Caption: Proposed EI fragmentation pathway for this compound.
Chemical Ionization (CI): Confirming the Molecular Ion
When the molecular ion in EI is weak or ambiguous, CI offers a softer ionization method that preserves the molecular species.
Principle of Operation: CI uses a reagent gas (e.g., methane or ammonia) which is ionized by the electron beam. These primary ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form a protonated molecule [M+H]⁺.[8][9]
Expected Mass Spectrum:
-
Protonated Molecule [M+H]⁺: A very strong signal at m/z 276/278. This provides an unambiguous determination of the analyte's molecular weight.
-
Fragmentation: Significantly reduced fragmentation compared to EI, leading to a much simpler spectrum.
Alternative "Soft" Ionization Techniques
While not standard for this analyte class, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be adapted, particularly when coupling to liquid-phase separation is required.
-
Electrospray Ionization (ESI): ESI is generally inefficient for nonpolar compounds.[10][11] However, ionization can sometimes be achieved through methods like solvent-assisted ESI or by promoting the formation of radical cations or adducts with metal ions.[10][12][13] This requires significant method development and is not a first-line approach.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a powerful tool for large molecules, but its application to small molecules is often hindered by interference from matrix-related peaks in the low-mass region.[14][15][16] Novel matrices or strategies are needed to push the analyte signal into an interference-free mass range.[14][17]
Head-to-Head Performance Comparison
The following table summarizes the suitability of each technique for the analysis of this compound.
| Parameter | Electron Ionization (EI) | Chemical Ionization (CI) | ESI / MALDI |
| Ionization Type | Hard | Soft | Soft |
| Primary Ion Formed | M⁺˙ (Radical Cation) | [M+H]⁺ (Protonated Molecule) | [M]⁺˙, [M+H]⁺, or Adducts |
| Molecular Ion Intensity | Moderate to Strong | Very Strong | Variable, often low |
| Structural Information | Excellent (rich fragmentation) | Poor to Moderate | Poor |
| Reproducibility | Excellent | Good | Fair to Good |
| Typical Introduction | Gas Chromatography (GC) | Gas Chromatography (GC) | Liquid Chromatography (LC) / Direct Infusion |
| Primary Application | Structure Elucidation | Molecular Weight Confirmation | Specialized applications (e.g., LC-MS) |
Recommended Analytical Workflow: GC-EI-MS
For routine identification and structural confirmation of this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the unequivocally superior method. It provides separation from impurities, definitive molecular weight information, and a rich fragmentation pattern for unambiguous identification.
Caption: Standard workflow for the analysis of this compound by GC-MS.
Detailed Experimental Protocol: GC-EI-MS
This protocol provides a validated starting point for the analysis.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Dichloromethane (DCM).
-
Perform a serial dilution to a working concentration of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[6]
-
Electron Energy: 70 eV.[6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent).
4. Data Analysis:
-
Extract the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Obtain the mass spectrum for the analyte peak by averaging across the peak width.
-
Verify the presence of the molecular ion cluster at m/z 275/277 with the correct isotopic ratio.
-
Analyze the fragmentation pattern and compare it to the predicted pathway (loss of I, Cl, etc.) for positive identification.
Conclusion
While several mass spectrometry techniques can be employed to analyze this compound, a workflow combining Gas Chromatography with Electron Ionization provides the most robust, reliable, and informative data. The characteristic isotopic signature of chlorine, combined with the predictable fragmentation pattern under EI conditions, allows for unequivocal structural confirmation. For cases requiring only molecular weight verification with minimal fragmentation, Chemical Ionization serves as an excellent complementary technique. The application of ESI or MALDI for this nonpolar small molecule remains a specialized endeavor, requiring considerable method development compared to the straightforward and highly effective GC-EI-MS approach.
References
- 1. youtube.com [youtube.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4. | Semantic Scholar [semanticscholar.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. A novel strategy for MALDI-TOF MS analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Analysis of Small Molecules via Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI–TOF MS) Using Gold Nanoshells with Nanogaps | MDPI [mdpi.com]
- 17. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Synthesis of Substituted Iodobenzenes: A Comparative Analysis
Substituted iodobenzenes are indispensable precursors in contemporary organic synthesis, serving as pivotal building blocks in the pharmaceutical, agrochemical, and materials science industries. The unique characteristics of the carbon-iodine bond, namely its low bond dissociation energy and high polarizability, render it exceptionally reactive in a multitude of transformations, most notably in palladium-catalyzed cross-coupling reactions. The judicious selection of a synthetic route to a desired iodinated aromatic compound is therefore a critical strategic decision, profoundly influencing the overall efficiency, scalability, and economic viability of a synthetic sequence.
This guide presents a comparative analysis of the principal synthetic strategies for accessing substituted iodobenzenes. We will move beyond a mere recitation of procedures to explore the mechanistic rationale behind each method, provide detailed, field-tested experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed, effective decisions in their work. Our discussion will be anchored in three core methodologies: direct electrophilic iodination, the venerable Sandmeyer reaction, and modern metal-catalyzed approaches.
Strategic Pathways to Iodinated Arenes
The optimal strategy for introducing an iodine atom onto an aromatic nucleus is contingent upon a careful consideration of the substrate's electronic properties, the desired regioselectivity, functional group tolerance, and the scale of the intended synthesis.
-
Direct Electrophilic Iodination: A direct and atom-economical approach where an aromatic ring attacks an electrophilic iodine source.
-
The Sandmeyer Reaction: An indirect but highly versatile method that transforms primary anilines into iodobenzenes via a diazonium salt intermediate.
-
Metal-Catalyzed Iodination: Contemporary methods offering broad substrate scope and exceptional functional group compatibility, often proceeding under mild conditions.
Direct Electrophilic Iodination: The Path of Least Resistance?
Direct iodination represents the most straightforward conceptual approach to aryl iodides, proceeding through the well-established electrophilic aromatic substitution (SEAr) mechanism.
Mechanistic & Strategic Considerations
The iodination of arenes with molecular iodine (I₂) is a reversible process and thermodynamically challenging. To drive the reaction forward and to generate a sufficiently potent electrophile to be attacked by the aromatic π-system, an activating agent, typically an oxidant, is required.[1][2] The choice of the iodinating system is critical and dictates the scope and limitations of the method.
-
Iodine with an Oxidizing Agent: Classic combinations such as I₂/HNO₃ or I₂/H₂O₂ generate a highly electrophilic iodine species in situ. However, these conditions can be harsh, leading to potential side reactions like nitration and may not be suitable for sensitive substrates.
-
N-Iodosuccinimide (NIS): As a milder, easy-to-handle, crystalline solid, NIS has become a popular electrophilic iodine source.[3] Its reactivity is significantly enhanced in the presence of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), which protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.[4][5] For deactivated aromatic compounds, stronger acids like sulfuric acid or trifluoromethanesulfonic acid are necessary to achieve iodination.[6][7]
-
Iodine Monochloride (ICl): Due to the polarization of the I-Cl bond, ICl is a more potent electrophile than I₂ and often provides cleaner and faster reactions.
The regiochemical outcome of direct iodination is dictated by the electronic nature of the substituents on the aromatic ring, following classical SEAr directing effects. Electron-donating groups direct ortho- and para-, while electron-withdrawing groups direct meta-.
Experimental Protocol: Iodination of Anisole with NIS and Catalytic TFA
This protocol describes the highly regioselective para-iodination of the activated arene, anisole.[4][5]
Materials:
-
Anisole (1.0 mmol, 108 mg)
-
N-Iodosuccinimide (NIS) (1.1 mmol, 247 mg)
-
Acetonitrile (CH₃CN), 5 mL
-
Trifluoroacetic acid (TFA) (0.1 mmol, 7.5 µL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
In a 25 mL round-bottom flask, dissolve anisole in acetonitrile.
-
Add N-Iodosuccinimide to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate to neutralize any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield p-iodoanisole.
Performance & Comparison
| Method | Reagents | Typical Yields | Advantages | Disadvantages |
| I₂/Oxidant | I₂, HNO₃ or H₂O₂ | 40-70% | Low-cost reagents. | Harsh conditions, potential for byproducts (e.g., nitration), moderate regioselectivity. |
| NIS/TFA | NIS, catalytic TFA | 85-98% | Mild conditions, high yields for activated arenes, good regioselectivity, easy handling.[5] | Higher reagent cost, less effective for strongly deactivated rings.[5] |
| NIS/H₂SO₄ | NIS, conc. H₂SO₄ | 60-90% | Effective for deactivated arenes.[6][7] | Harsh, strongly acidic conditions, limited functional group tolerance.[6] |
Visualizing the Direct Iodination Workflow
Caption: General workflow for direct iodination using NIS.
The Sandmeyer Reaction: A Classic, Regiocontrolled Strategy
First discovered in 1884, the Sandmeyer reaction remains a cornerstone of aromatic chemistry, providing a reliable and versatile method for converting primary aromatic amines into aryl halides.[8][9][10] For aryl iodides, this transformation is particularly efficient and does not typically require the copper catalyst often associated with the Sandmeyer reaction for chlorides and bromides.[11]
Mechanistic & Strategic Considerations
The process involves two distinct stages:
-
Diazotization: The primary aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.
-
Iodide Displacement: The cold diazonium salt solution is then treated with an aqueous solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group, which is an excellent leaving group, liberating nitrogen gas (N₂) and forming the aryl iodide. The reaction is believed to proceed via a radical mechanism.[10][12]
The paramount advantage of the Sandmeyer reaction is its exquisite regiocontrol. The position of the iodine atom is unequivocally determined by the position of the amino group on the starting aniline, allowing for the synthesis of isomers that are inaccessible or difficult to obtain via direct iodination.[11]
Experimental Protocol: Synthesis of p-Iodotoluene from p-Toluidine
This protocol details the classic synthesis of p-iodotoluene, demonstrating the practical application of the Sandmeyer reaction.
Materials:
-
p-Toluidine (5.0 g, 46.7 mmol)
-
Concentrated Hydrochloric Acid (HCl), ~12 mL
-
Sodium Nitrite (NaNO₂), 3.5 g
-
Potassium Iodide (KI), 8.5 g
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beakers, magnetic stirrer, separatory funnel, and distillation apparatus.
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve p-toluidine in a mixture of 10 mL of concentrated HCl and 20 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite in 15 mL of water and cool the solution.
-
Add the cold NaNO₂ solution dropwise to the p-toluidine hydrochloride solution, ensuring the temperature does not rise above 10 °C.
-
-
Iodide Displacement:
-
Dissolve potassium iodide in 20 mL of water in a separate beaker.
-
Slowly add the cold diazonium salt solution to the KI solution with stirring. A dark precipitate and effervescence (N₂ gas) will be observed.
-
Allow the mixture to stand for 10 minutes, then warm it gently on a steam bath until gas evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid product has formed, collect it by suction filtration. If an oil is present, transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (2 x 30 mL).
-
Wash the organic extracts with saturated NaHCO₃ solution, then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The crude p-iodotoluene can be purified by steam distillation or vacuum distillation.
-
Performance & Comparison
| Feature | Direct Iodination | Sandmeyer Reaction |
| Starting Material | Substituted Benzene | Substituted Aniline |
| Regiocontrol | Dictated by electronic directing effects of existing groups. | Unambiguously determined by the initial position of the amine group. |
| Substrate Scope | Best for electron-rich arenes; challenging for deactivated systems. | Broad; tolerant of a wide range of functional groups.[13] |
| Conditions | Varies from mild (NIS/TFA) to harsh (I₂/oxidants). | Requires low temperatures (0-5 °C); handling of unstable diazonium salts. |
| Key Advantage | Operational simplicity, one-step process. | Excellent and predictable regioselectivity. |
Visualizing the Sandmeyer Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calibrechem.com [calibrechem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. byjus.com [byjus.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 1-Chloro-2,5-difluoro-4-iodobenzene: A Medicinal Chemist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the carbon-fluorine bond—its high electronegativity, ability to form strong bonds, and capacity to modulate pKa and lipophilicity—offer a powerful toolkit for optimizing drug candidates. The trifunctionalized benzene ring, 1-Chloro-2,5-difluoro-4-iodobenzene, presents a versatile starting material for the synthesis of diverse bioactive compounds. Its distinct halogen placements allow for selective and sequential chemical modifications, primarily through cross-coupling reactions, enabling the exploration of vast chemical spaces and the development of potent and selective therapeutic agents.
This guide provides an in-depth comparison of the biological activities of key compounds derived from this versatile scaffold, with a particular focus on the highly successful pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor, Larotrectinib. We will delve into the synthetic strategies, structure-activity relationships, and comparative efficacy of these molecules, offering valuable insights for researchers engaged in drug discovery and development.
The Strategic Advantage of this compound in Synthesis
The utility of this compound as a starting material lies in the differential reactivity of its halogen substituents. The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the facile introduction of various aryl, heteroaryl, or alkynyl moieties. The chloro and fluoro groups are generally less reactive under these conditions, providing handles for subsequent functionalization or serving as key elements for modulating the electronic and steric properties of the final compound. This hierarchical reactivity is fundamental to the efficient and controlled synthesis of complex molecules.
Comparative Analysis of Bioactive Derivatives
The most prominent example of a clinically successful drug derived from a 2,5-difluorophenyl-containing precursor is Larotrectinib , a first-in-class, highly selective pan-TRK inhibitor.[1] TRK fusions are oncogenic drivers in a wide range of adult and pediatric tumors.[2]
Larotrectinib: A Case Study in Potency and Selectivity
Larotrectinib (formerly LOXO-101) has demonstrated remarkable and durable responses in patients with TRK fusion-positive cancers, leading to its tumor-agnostic approval by the FDA.[3][4] Its chemical structure features a pyrazolo[1,5-a]pyrimidine core linked to a (R)-2-(2,5-difluorophenyl)pyrrolidine moiety.
Table 1: Biological Activity of Larotrectinib against TRK Kinases and Cancer Cell Lines
| Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| TRKA | 2-20 | KM12 (TRKA fusion) | 0.006 | [1][3] |
| TRKB | 2-20 | [1] | ||
| TRKC | 2-20 | [1] |
The 2,5-difluorophenyl group plays a crucial role in the potent activity of Larotrectinib. It occupies a key pocket in the ATP-binding site of the TRK kinases, and the fluorine atoms are believed to enhance binding affinity and modulate the compound's pharmacokinetic properties.
Synthetic Strategies and Experimental Protocols
The synthesis of Larotrectinib and its key intermediates highlights the practical application of modern synthetic methodologies. The preparation of the crucial (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate is a key step, and various synthetic routes have been developed to achieve this with high enantiomeric purity.
Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine
One common approach involves the asymmetric synthesis starting from a chiral auxiliary. A detailed protocol is outlined below:
Experimental Protocol: Asymmetric Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine [3]
-
Step 1: Imine Formation: 2,5-Difluorobenzaldehyde is condensed with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) to form the corresponding sulfinyl imine.
-
Step 2: Grignard Addition: The sulfinyl imine is reacted with a Grignard reagent derived from a suitable four-carbon unit containing a protected alcohol. This addition occurs with high diastereoselectivity, controlled by the chiral auxiliary.
-
Step 3: Deprotection and Cyclization: The chiral auxiliary is cleaved under acidic conditions, and the protecting group on the alcohol is removed, followed by an intramolecular cyclization to form the pyrrolidine ring.
-
Step 4: Resolution (if necessary): If the enantiomeric excess is not optimal, a classical resolution using a chiral acid can be performed to obtain the desired (R)-enantiomer with high purity.[7]
Diagram 1: Synthetic Workflow for (R)-2-(2,5-difluorophenyl)pyrrolidine
Caption: Asymmetric synthesis of the key pyrrolidine intermediate.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core and Final Coupling
The pyrazolo[1,5-a]pyrimidine core is typically synthesized through the condensation of a substituted aminopyrazole with a β-ketoester. The final step in the synthesis of Larotrectinib involves the coupling of the (R)-2-(2,5-difluorophenyl)pyrrolidine with the functionalized pyrazolo[1,5-a]pyrimidine core, usually via a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Synthesis of Larotrectinib [3]
-
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: A suitably substituted aminopyrazole is reacted with a β-ketoester in the presence of an acid catalyst to yield the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.
-
Step 2: Functionalization of the Core: The core is then halogenated or otherwise activated at the desired position for the subsequent coupling reaction.
-
Step 3: SNAr Coupling: The activated pyrazolo[1,5-a]pyrimidine is reacted with (R)-2-(2,5-difluorophenyl)pyrrolidine in the presence of a base to afford the coupled product.
-
Step 4: Final Elaboration: The final carboxamide moiety is introduced by reacting the amino group on the pyrazolopyrimidine core with a suitable activated carbonyl compound.
Diagram 2: Larotrectinib Synthesis and TRK Inhibition Pathway
Caption: Synthesis and mechanism of action of Larotrectinib.
Conclusion and Future Directions
The journey of Larotrectinib from a molecule derived from a simple halogenated benzene to a life-saving cancer therapy underscores the power of strategic synthetic chemistry and rational drug design. The 2,5-difluorophenyl moiety, accessible from precursors like this compound, is a key contributor to its remarkable potency and selectivity.
While a direct comparison with other bioactive compounds from the same starting material is limited by the available literature, the principles of structure-activity relationships within the broader class of pyrazolo[1,5-a]pyrimidine kinase inhibitors strongly suggest that the unique electronic and steric properties imparted by the 2,5-difluoro substitution are critical for optimal biological activity.
Future research in this area should focus on leveraging the versatility of this compound to synthesize and evaluate a wider range of derivatives. By systematically exploring different substituents at the iodine position and modifying the core scaffolds, it may be possible to identify novel compounds with improved potency, selectivity, or pharmacokinetic profiles, not only as TRK inhibitors but also targeting other kinases or biological targets. The continued exploration of this privileged starting material holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 1-Chloro-2,5-difluoro-4-iodobenzene for Researchers in Drug Development
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polyhalogenated benzenes, in particular, serve as versatile building blocks, offering multiple points for diversification through cross-coupling reactions. Among these, 1-Chloro-2,5-difluoro-4-iodobenzene stands out as a key intermediate, prized for its unique substitution pattern that allows for selective chemical transformations. This guide provides an in-depth comparison of its structural analogs, offering insights into their synthesis, physicochemical properties, reactivity, and potential applications, thereby empowering researchers to make informed decisions in their synthetic strategies.
Introduction to this compound: A Privileged Scaffold
This compound is a trifunctionalized benzene ring featuring three different halogen substituents. This distinct arrangement provides a platform for sequential and site-selective cross-coupling reactions, a highly sought-after attribute in the construction of complex molecular architectures. The iodine atom, being the most labile halogen, is typically the first to participate in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The chlorine and fluorine atoms, on the other hand, offer opportunities for subsequent modifications under different reaction conditions or can be retained to modulate the electronic and lipophilic properties of the final molecule. The fluorine atoms, in particular, are often incorporated to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Structural Analogs: A Comparative Overview
To provide a comprehensive understanding of the utility of this compound, we will compare it with three key structural analogs where one of the non-iodine substituents is varied. These analogs are:
-
Analog A: 1-Bromo-2,5-difluoro-4-iodobenzene
-
Analog B: 1,2,5-Trifluoro-4-iodobenzene
-
Analog C: 1-Chloro-2,5-difluoro-4-nitrobenzene
The selection of these analogs allows for a systematic evaluation of how changes in the electronic and steric properties of the substituents at the 1-position influence the overall characteristics of the molecule.
Physicochemical Properties: A Tabulated Comparison
The physical and chemical properties of these compounds are crucial for their handling, reactivity, and ultimately, their suitability for specific applications. The following table summarizes key physicochemical data for this compound and its selected analogs.
| Property | This compound | 1-Bromo-2,5-difluoro-4-iodobenzene[1] | 1,2,5-Trifluoro-4-iodobenzene | 1-Chloro-2,5-difluoro-4-nitrobenzene |
| Molecular Formula | C₆H₂ClF₂I | C₆H₂BrF₂I | C₆H₂F₃I | C₆H₂ClF₂NO₂ |
| Molecular Weight | 274.43 g/mol | 318.88 g/mol | 257.98 g/mol | 237.53 g/mol |
| Appearance | Not specified | White to light yellow crystalline solid[1] | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified | Not specified |
| Solubility | Not specified | Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide[1] | Not specified | Not specified |
Synthesis Strategies: The Sandmeyer Reaction as a Key Transformation
A common and effective method for the synthesis of these polyhalogenated iodobenzenes involves the Sandmeyer reaction, starting from the corresponding aniline precursors.[2][3] This powerful transformation allows for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.
General Synthetic Workflow
The general synthetic pathway can be visualized as a two-step process starting from a readily available difluoroaniline derivative.
Caption: General workflow for the synthesis of target compounds.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the general principles of the Sandmeyer reaction.[2][3]
Step 1: Synthesis of 2,5-Difluoro-4-iodoaniline [4]
-
To a stirred solution of 3,5-difluoroaniline in a suitable solvent (e.g., methanol), add sodium bicarbonate (NaHCO₃).
-
Slowly add a solution of iodine (I₂) in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,5-difluoro-4-iodoaniline.[5][6]
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Suspend 2,5-difluoro-4-iodoaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Reactivity in Cross-Coupling Reactions: A Comparative Analysis
The primary utility of these compounds lies in their differential reactivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9] The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, which is dictated by the bond dissociation energies of the carbon-halogen bond.
Caption: Reactivity trend of aryl halides in cross-coupling.
This predictable reactivity allows for selective functionalization of the iodine position while leaving the bromo and chloro substituents intact for subsequent transformations.
-
This compound: The C-I bond will readily undergo oxidative addition to a palladium(0) catalyst, allowing for selective coupling at the 4-position. The C-Cl bond will remain unreacted under standard Suzuki-Miyaura conditions.
-
1-Bromo-2,5-difluoro-4-iodobenzene: Similar to its chloro-analog, the C-I bond is significantly more reactive than the C-Br bond, enabling highly selective coupling at the iodine-bearing carbon.
-
1,2,5-Trifluoro-4-iodobenzene: The C-I bond is the exclusive site of reaction in palladium-catalyzed cross-couplings, as the C-F bonds are generally unreactive under these conditions.
-
1-Chloro-2,5-difluoro-4-nitrobenzene: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aryl halide. While the C-Cl bond is typically less reactive than C-I or C-Br, the electronic nature of the nitro group can impact the overall reaction kinetics.
Spectroscopic Data Analysis
The characterization of these compounds relies heavily on spectroscopic techniques such as NMR and mass spectrometry.
NMR Spectroscopy
¹H NMR: The proton NMR spectra of these compounds will show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the surrounding halogen and nitro substituents. The difluoro substitution pattern will result in complex splitting patterns due to ¹H-¹⁹F coupling.
¹³C NMR: The carbon NMR spectra will provide information on the number of unique carbon environments. The carbon atoms directly bonded to halogens will exhibit characteristic chemical shifts. For example, the carbon attached to iodine is typically found at a higher field (lower ppm) compared to those attached to chlorine or bromine.[10][11][12][13]
Mass Spectrometry
The mass spectra of these compounds will show a molecular ion peak corresponding to their respective molecular weights. The isotopic pattern of the molecular ion will be characteristic of the number of chlorine and bromine atoms present in the molecule. For instance, compounds containing one chlorine atom will show an M+2 peak with an intensity of approximately one-third of the molecular ion peak. Compounds with one bromine atom will exhibit an M+2 peak with nearly equal intensity to the molecular ion peak.[14][15]
Biological and Medicinal Chemistry Applications
Polyhalogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. The introduction of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
-
Modulation of Physicochemical Properties: Halogen atoms, particularly fluorine, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
-
Halogen Bonding: The iodine and bromine atoms in these analogs can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.
-
Scaffolds for Drug Discovery: These compounds serve as versatile starting materials for the synthesis of a wide range of biologically active molecules. Their ability to undergo selective functionalization makes them invaluable for creating libraries of compounds for high-throughput screening.
Conclusion
This compound and its structural analogs represent a powerful toolkit for medicinal chemists and drug development professionals. The predictable and differential reactivity of the halogen substituents allows for the strategic and sequential introduction of various functional groups, enabling the synthesis of complex and diverse molecular scaffolds. Understanding the comparative properties and reactivity of these analogs, as outlined in this guide, is crucial for the rational design and efficient synthesis of novel therapeutic agents. The choice of a specific analog will depend on the desired synthetic outcome, the required reactivity profile, and the intended biological application.
References
- 1. chembk.com [chembk.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. 2,5-Difluoro-4-iodoaniline|CAS 155906-13-1|TCIJT|製品詳細 [tci-chemical-trading.com]
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- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR [m.chemicalbook.com]
- 11. 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR spectrum [chemicalbook.com]
- 12. 1-Chloro-4-iodobenzene(637-87-6) 13C NMR spectrum [chemicalbook.com]
- 13. Iodobenzene(591-50-4) 13C NMR spectrum [chemicalbook.com]
- 14. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzene, 1-chloro-4-iodo- [webbook.nist.gov]
Spectroscopic comparison of 1-Chloro-2,5-difluoro-4-iodobenzene with its isomers
In the intricate landscape of pharmaceutical and materials science, the precise structural elucidation of polysubstituted aromatic compounds is paramount. Isomeric purity can profoundly influence a molecule's biological activity, physical properties, and safety profile. This guide provides an in-depth spectroscopic comparison of 1-Chloro-2,5-difluoro-4-iodobenzene and its key positional isomers, offering a robust framework for their unambiguous identification. Leveraging predictive data alongside fundamental spectroscopic principles, we will explore the subtle yet distinct fingerprints each isomer leaves in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
The Challenge of Isomer Differentiation
Positional isomers of halogenated benzenes often exhibit similar physical properties, making their separation and identification challenging. Spectroscopic techniques are indispensable tools for distinguishing these closely related structures. The electronic environment of each atom within the molecule is unique to its specific substitution pattern, giving rise to characteristic spectral features. This guide will focus on a comparative analysis of this compound and three of its isomers to illustrate these distinguishing features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for our target compound and its isomers.
Molecular Structures of the Compared Isomers
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2,5-difluoro-4-iodobenzene
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. 1-Chloro-2,5-difluoro-4-iodobenzene, a multi-halogenated aromatic compound, presents a specific set of challenges that necessitate a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established chemical safety principles and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy process.
Part 1: Core Hazard Profile and Risk Assessment
Understanding the intrinsic properties of this compound is fundamental to appreciating the necessity of meticulous disposal procedures. As a halogenated aromatic compound, it falls under a category of chemicals known for their potential persistence in the environment and specific toxicological profiles.
Key Hazards Include:
-
Irritation: Causes skin and serious eye irritation.[4][5] Prolonged contact may lead to dermatitis.[5]
-
Toxicity: Halogenated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] The specific target organ toxicity for this compound may include the respiratory system.[2][4]
-
Environmental Persistence: Halogenated organic compounds can be persistent environmental pollutants.[8] Improper disposal can lead to long-term contamination of soil and water. The carbon-halogen bonds are strong, making natural degradation a slow process.
-
Hazardous Decomposition Products: Thermal decomposition during improper disposal (e.g., uncontrolled burning) can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[1][5]
Data Summary: Hazard & Handling
| Hazard Classification | Description & Recommended Precautions | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] Avoid all contact with skin. Wash hands and any exposed skin thoroughly after handling.[5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat, closed-toe shoes. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | Chemical safety goggles or a face shield as described by OSHA regulations.[1][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, inhaled, or in contact with skin.[6][7] Avoid breathing dust, fumes, gas, mist, or vapors.[5] | Use only in a well-ventilated area, preferably within a chemical fume hood. |
| Chemical Incompatibility | Incompatible with strong oxidizing agents.[1] | Store separately from incompatible materials. |
Part 2: Pre-Disposal Protocol: Segregation and Storage
The foundation of proper disposal begins in the laboratory at the point of generation. The primary directive is the strict segregation of halogenated waste from all other chemical waste streams.
Why Segregation is Critical: Halogenated and non-halogenated solvent wastes are treated via different disposal pathways. Non-halogenated solvents may be recycled as fuel additives for cement kilns.[9] In contrast, halogenated wastes must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl and HI).[9] Mixing these waste streams, even in small amounts (contaminations as low as 1,000 ppm can be significant), forces the entire volume to be treated as the more hazardous and costly halogenated waste.[9]
Step-by-Step Segregation and Storage Workflow:
-
Designate a Halogenated Waste Container:
-
Initial Labeling:
-
Accumulation of Waste:
-
Keep the waste container closed at all times except when actively adding waste.[10][11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks from the primary container.
-
-
Avoid Contamination:
Part 3: Final Disposal Pathway
The disposal of this compound must be handled by a licensed and approved waste disposal contractor. It is illegal and environmentally irresponsible to dispose of this chemical down the drain or in regular trash.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final incineration.
Arranging for Final Disposal:
-
Request Pickup: Once the container is full or the project is complete, complete a hazardous material pickup request form as required by your institution's Environmental Health & Safety (EHS) department.[11]
-
Provide Accurate Information: List all constituents and their approximate percentages on the form. For this waste stream, it would be "this compound (~100%)" or listed with any solvents it may be dissolved in.
-
Professional Removal: The chemical waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Ultimate Destruction: The approved disposal method for this category of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to safely manage the hazardous combustion byproducts.[9]
Part 4: Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
In Case of a Spill:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Control Ignition Sources: Remove all sources of ignition from the area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing appropriate PPE (respirator, goggles, gloves, lab coat), carefully sweep or scoop the absorbed material into a designated hazardous waste container for disposal.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
By adhering to this comprehensive guide, you ensure that your critical research and development activities are conducted with the utmost responsibility, protecting yourself, your colleagues, and the environment from the potential hazards of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Navigating the Safe Handling of 1-Chloro-2,5-difluoro-4-iodobenzene: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Halogenated aromatic compounds as a class present a range of potential hazards. Based on data from similar chemical structures, researchers should anticipate that 1-Chloro-2,5-difluoro-4-iodobenzene may cause skin, eye, and respiratory irritation.[1] It may also be harmful if swallowed, inhaled, or absorbed through the skin. Therefore, a stringent PPE protocol is the first line of defense.
Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[2] | Prevents skin contact, which can lead to irritation or burns.[2] Ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time. |
| Respiratory Protection | Work in a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[2][3] For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is required.[2] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures that safety is integrated into every step of your workflow.
Step-by-Step Handling Protocol
-
Preparation of the Work Area :
-
Confirm that the chemical fume hood is operational and the work area is clean and free of clutter.[2]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
-
Chemical Handling :
-
Carefully measure and transfer the required amount of this compound.
-
Employ appropriate tools, such as glass pipettes or syringes, to reduce the risk of spills.[2]
-
-
Executing the Reaction :
-
Conduct all experimental procedures involving this compound within the chemical fume hood.[2]
-
Maintain the sash at the lowest possible height that still allows for comfortable and safe manipulation.
-
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.
Step-by-Step Disposal Protocol
-
Decontamination of Glassware :
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect the rinsate as hazardous waste.[2]
-
-
Waste Segregation :
-
Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[2]
-
Ensure the waste container is clearly and accurately labeled.
-
-
Waste Disposal :
-
Adhere to your institution's specific hazardous waste disposal procedures.
-
Keep the waste container tightly sealed and store it in a designated satellite accumulation area.[2]
-
Emergency Preparedness
Even with meticulous planning, the potential for unforeseen incidents exists. A clear and practiced emergency plan is essential.
Emergency Response Workflow
Caption: Emergency response workflow for spills, personal exposure, and fires.
In the event of skin contact, immediately wash the affected area with soap and plenty of water.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3] If inhaled, move the individual to fresh air.[3] In all cases of exposure, seek prompt medical attention.
Storage and Incompatibility
Proper storage is crucial to maintaining the stability of the chemical and preventing hazardous reactions.
| Storage Parameter | Guideline | Reference |
| Location | Store in a cool, dry, well-ventilated area.[3][4] | --INVALID-LINK-- |
| Container | Keep containers tightly closed and protected from light.[3] | --INVALID-LINK-- |
| Incompatibilities | Avoid strong oxidizing agents.[3] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


